molecular formula C10H12BF3O3 B597398 3-Isopropoxy-5-trifluoromethylphenylboronic acid CAS No. 1256345-44-4

3-Isopropoxy-5-trifluoromethylphenylboronic acid

Cat. No.: B597398
CAS No.: 1256345-44-4
M. Wt: 248.008
InChI Key: BPKZAAHUIMXNLY-UHFFFAOYSA-N
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Description

3-Isopropoxy-5-trifluoromethylphenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12BF3O3 and its molecular weight is 248.008. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-propan-2-yloxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O3/c1-6(2)17-9-4-7(10(12,13)14)3-8(5-9)11(15)16/h3-6,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKZAAHUIMXNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC(C)C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681514
Record name {3-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-44-4
Record name {3-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Isopropoxy-5-trifluoromethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the synthesis and characterization of 3-Isopropoxy-5-trifluoromethylphenylboronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document presents a putative synthetic pathway based on established organometallic methodologies. Furthermore, it provides a comprehensive overview of the expected analytical characterization of the title compound, drawing upon spectroscopic data from structurally related molecules. This guide serves as a valuable resource for researchers interested in the synthesis and application of novel fluorinated phenylboronic acids in drug discovery and development.

Introduction

Phenylboronic acids are versatile reagents in organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The incorporation of fluorine-containing substituents, such as the trifluoromethyl group, into phenylboronic acid scaffolds can significantly modulate the physicochemical and pharmacological properties of target molecules. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in the design of novel therapeutics. This compound, with its unique substitution pattern, presents an attractive synthon for accessing novel chemical space in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueReference
CAS Number 1256345-44-4[1]
Molecular Formula C₁₀H₁₂BF₃O₃[2]
Molecular Weight 248.01 g/mol [1][2]
Appearance Expected to be a white to off-white solidGeneral knowledge of arylboronic acids
Solubility Expected to be soluble in common organic solvents such as methanol, ethanol, and acetone[3]

Proposed Synthesis

A plausible and efficient synthetic route to this compound is proposed, commencing from commercially available 3,5-dibromobenzotrifluoride. The overall synthetic workflow is depicted in the following diagram.

G cluster_0 Synthetic Pathway A 3,5-Dibromobenzotrifluoride B 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene A->B Nucleophilic Aromatic Substitution Step 1 C This compound B->C Lithiation-Borylation Step 2 reagent1 Sodium isopropoxide, Isopropanol, Heat reagent2 1. n-BuLi, THF, -78 °C 2. Triisopropyl borate 3. Acidic workup

Caption: Proposed synthetic route for this compound.

3.1. Step 1: Synthesis of 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene

In a suitable reaction vessel, 3,5-dibromobenzotrifluoride is dissolved in anhydrous isopropanol. To this solution, sodium isopropoxide is added portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification by column chromatography on silica gel yields 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene.

3.2. Step 2: Synthesis of this compound

The purified 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this cooled solution, n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for a specified period to ensure complete lithium-halogen exchange. Triisopropyl borate is then added dropwise at -78 °C, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The resulting crude boronic acid can be purified by recrystallization or column chromatography to yield this compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The expected results from various analytical techniques are detailed below.

4.1. Spectroscopic Analysis

The structural elucidation of the target compound would be primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected NMR spectral data are summarized in Table 2. These predictions are based on the analysis of structurally similar compounds.

NucleusExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~7.5s-Ar-H
~7.3s-Ar-H
~7.1s-Ar-H
~4.7septet~6.0-OCH(CH₃)₂
~1.3d~6.0-OCH(CH₃)₂
¹³C NMR ~160s-C-O
~135 (q)q¹JCF ≈ 272-CF₃
~130s-C-B
~125s-Ar-C
~120s-Ar-C
~115s-Ar-C
~70s--OCH(CH₃)₂
~22s--OCH(CH₃)₂
¹⁹F NMR ~ -63s--CF₃
¹¹B NMR ~28-30br s--B(OH)₂

4.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule. The expected mass-to-charge ratio (m/z) for the molecular ion is presented in Table 3.

Ionization ModeCalculated m/zObserved m/z
[M+H]⁺ 249.0853To be determined
[M-H]⁻ 247.0700To be determined

4.3. Other Analytical Techniques

Additional analytical methods to ensure the purity and identity of the compound are listed in Table 4.

TechniquePurposeExpected Result
Melting Point Purity assessment and identificationA sharp melting point range is expected for a pure compound.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic peaks for O-H (broad, ~3300 cm⁻¹), C-H, C-F, C-O, and B-O bonds.
Elemental Analysis Determination of elemental compositionThe experimental percentages of C, H, and F should be in close agreement with the calculated values.

Applications in Drug Discovery

Phenylboronic acids are pivotal in the synthesis of biaryl compounds, a common motif in many approved drugs. The title compound, this compound, can be utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3-isopropoxy-5-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds. This can be a key step in the synthesis of novel drug candidates. The workflow for a typical Suzuki-Miyaura coupling reaction is illustrated below.

G cluster_1 Suzuki-Miyaura Coupling Workflow A This compound C Biaryl Product A->C B Aryl Halide (Ar-X) B->C catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., Toluene, Dioxane)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide provides a comprehensive, albeit putative, overview of the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the expected analytical data are derived from the known properties of similar compounds. This document is intended to serve as a foundational resource for chemists and pharmacologists, facilitating the synthesis and utilization of this valuable building block in the pursuit of novel chemical entities with potential therapeutic applications. Further experimental validation of the outlined procedures and characterization data is encouraged.

References

Spectroscopic and Structural Elucidation of 3-Isopropoxy-5-trifluoromethylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 3-Isopropoxy-5-trifluoromethylphenylboronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide combines available data from analogous compounds with established principles of spectroscopic analysis for arylboronic acids to offer a comprehensive profile.

Chemical Structure and Properties

Structure:

Molecular Formula: C₁₀H₁₂BF₃O₃

Molecular Weight: 248.01 g/mol

Appearance: Expected to be a white to off-white solid.

Spectroscopic Data

The following tables summarize the expected and observed spectral data for this compound based on analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following are the predicted and analogous ¹H, ¹³C, ¹⁹F, and ¹¹B NMR data.

Table 1: NMR Spectral Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR
~7.8 - 8.2s-Ar-H (position 2)
~7.5 - 7.7s-Ar-H (position 4)
~7.3 - 7.5s-Ar-H (position 6)
~4.6 - 4.8septet~6.0-OCH(CH₃)₂
~1.3 - 1.4d~6.0-OCH(CH₃)₂
~8.0 - 9.0br s-B(OH)₂
¹³C NMR
~158 - 160s-C-O (isopropoxy)
~130 - 135 (q)q¹JCF ≈ 270-280-CF₃
~130 - 135s-C-B
~125 - 130s-Ar-C (position 5)
~120 - 125s-Ar-CH (position 6)
~115 - 120s-Ar-CH (position 2)
~110 - 115s-Ar-CH (position 4)
~70 - 72s--OCH(CH₃)₂
~21 - 23s--OCH(CH₃)₂
¹⁹F NMR ~ -62 to -64s--CF₃
¹¹B NMR ~ +28 to +32br s--B(OH)₂

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds such as 3-isopropoxyphenylboronic acid and various trifluoromethyl-substituted phenylboronic acids. The carbon attached to the boron atom is often not observed or is very broad in ¹³C NMR spectra of boronic acids.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3500 - 3200Broad, StrongO-H stretch (from B(OH)₂ and absorbed water)
~3000 - 2850MediumC-H stretch (aromatic and aliphatic)
~1600 - 1580MediumC=C stretch (aromatic ring)
~1470 - 1440MediumC-H bend (aliphatic)
~1380 - 1320StrongB-O stretch
~1300 - 1100Strong, BroadC-F stretch (trifluoromethyl group)
~1250 - 1200StrongC-O stretch (aryl ether)
~880 - 840MediumC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Table 3: Mass Spectrometry Data

Ionization ModeExpected m/zAssignment
ESI-247.08[M-H]⁻
ESI+249.09[M+H]⁺
231.08[M-OH]⁺
203.08[M-H₂O-C₂H₄]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for analogous compounds.

Synthesis

A common route for the synthesis of arylboronic acids is through the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

Workflow for Synthesis and Characterization

G General Workflow for Arylboronic Acid Synthesis and Characterization A Starting Material (e.g., 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene) B Lithiation (e.g., n-BuLi, THF, -78 °C) A->B C Borylation (e.g., Triisopropyl borate) B->C D Acidic Workup (e.g., aq. HCl) C->D E Purification (e.g., Recrystallization or Column Chromatography) D->E F Characterization E->F J Final Product (this compound) E->J G ¹H, ¹³C, ¹⁹F, ¹¹B NMR F->G H FT-IR Spectroscopy F->H I Mass Spectrometry F->I

Caption: General workflow for the synthesis and characterization of arylboronic acids.

Protocol:

  • To a solution of 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes is added dropwise.

  • The resulting mixture is stirred at -78 °C for 1 hour.

  • Triisopropyl borate is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of aqueous hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).

IR Spectroscopy:

  • IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory) or as a solution.

  • Wavenumbers are reported in cm⁻¹.

Mass Spectrometry:

  • Mass spectra are typically obtained using electrospray ionization (ESI) in either positive or negative ion mode.

  • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectral data relies on the logical correlation between the observed signals and the molecular structure.

Diagram of Spectroscopic Data Interpretation

G Logical Flow of Spectroscopic Data Interpretation cluster_nmr NMR Spectroscopy cluster_other Other Techniques H_NMR ¹H NMR (Proton Environment) Structure Proposed Structure (this compound) H_NMR->Structure Signal Integration Chemical Shift Splitting Patterns C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure Number of Signals Chemical Shift F_NMR ¹⁹F NMR (Fluorine Presence) F_NMR->Structure Presence of CF₃ B_NMR ¹¹B NMR (Boron Environment) B_NMR->Structure Presence of B(OH)₂ IR IR Spectroscopy (Functional Groups) IR->Structure O-H, B-O, C-F stretches MS Mass Spectrometry (Molecular Weight) MS->Structure Molecular Ion Peak

Caption: Interpretation workflow correlating spectral data to the molecular structure.

This guide provides a foundational understanding of the spectral properties of this compound. For definitive analysis, it is recommended to acquire experimental data on a purified sample of the compound.

Physical and chemical properties of 3-Isopropoxy-5-trifluoromethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Isopropoxy-5-trifluoromethylphenylboronic acid, a key building block in modern organic synthesis and drug discovery. This document details its known characteristics, provides context through related compounds, and outlines general experimental protocols relevant to its application.

Core Physical and Chemical Properties

This compound, with the CAS number 1256345-44-4, is a substituted phenylboronic acid. These compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1]

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 1256345-44-4[1]
Molecular Formula C₁₀H₁₂BF₃O₃[1]
Molecular Weight 248.01 g/mol [1]
Appearance Solid (form may vary)General observation from supplier data

Table 2: Physicochemical Data

PropertyValueNotes
Melting Point Data not availableFor the related compound, 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, the melting point is 157-162 °C.
Boiling Point Data not availableBoronic acids often decompose at high temperatures.
Solubility Soluble in polar organic solventsPhenylboronic acids are generally soluble in solvents like THF, DMF, and alcohols, and poorly soluble in nonpolar solvents like hexanes.
pKa Data not availableThe pKa of phenylboronic acid is 8.8. Electron-withdrawing groups like trifluoromethyl are expected to decrease the pKa, making the compound more acidic.
Stability Store in a cool, dry, well-ventilated area.Boronic acids can be sensitive to moisture and heat.

Spectroscopic Data

¹H NMR Spectroscopy (Expected Regions):

  • Aromatic Protons: Signals in the range of 7.0-8.0 ppm. The substitution pattern will lead to a specific splitting pattern.

  • Isopropyl Group (CH): A septet around 4.5-5.0 ppm.

  • Isopropyl Group (CH₃): A doublet around 1.3-1.5 ppm.

  • B(OH)₂ Protons: A broad singlet which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Expected Regions):

  • Aromatic Carbons: Signals between 110-160 ppm. The carbon attached to the boron atom may not be observed or may be a broad signal.

  • Trifluoromethyl Carbon (CF₃): A quartet due to coupling with fluorine atoms.

  • Isopropyl Carbons: Signals for the CH and CH₃ groups.

FT-IR Spectroscopy (Expected Peaks):

  • O-H Stretch (B(OH)₂): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Around 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

  • B-O Stretch: A strong band around 1300-1400 cm⁻¹.

  • C-F Stretch: Strong absorptions in the 1000-1350 cm⁻¹ region.

Mass Spectrometry:

  • The mass spectrum would be expected to show the molecular ion peak (M+) or, more commonly in electrospray ionization (ESI), peaks corresponding to [M+H]⁺ or [M-H]⁻.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published, a general and widely used method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

General Synthesis of Arylboronic Acids

This protocol outlines the general steps for synthesizing a phenylboronic acid from the corresponding aryl bromide.

Workflow for Arylboronic Acid Synthesis

G A Aryl Bromide C Grignard Reagent (ArMgBr) A->C B Magnesium Turnings (in dry ether or THF) B->C E Boronate Ester Intermediate C->E D Trialkyl Borate (e.g., B(OiPr)₃) (at low temperature, e.g., -78 °C) D->E G Arylboronic Acid (ArB(OH)₂) E->G F Aqueous Acid Hydrolysis (e.g., HCl) F->G H Purification (e.g., Recrystallization) G->H I Pure Arylboronic Acid H->I

Caption: General workflow for the synthesis of arylboronic acids.

Methodology:

  • Grignard Reagent Formation: The aryl bromide (1-bromo-3-isopropoxy-5-trifluoromethylbenzene) is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent.

  • Borylation: The freshly prepared Grignard reagent is then added dropwise to a solution of a trialkyl borate (e.g., triisopropyl borate) in an anhydrous solvent at a low temperature (typically -78 °C).

  • Hydrolysis: After the reaction is complete, the resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid).

  • Workup and Purification: The product is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)L₂-X B->C D Transmetalation C->D Ar'B(OH)₂ Base E Ar-Pd(II)L₂-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

General Protocol:

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Reaction: The mixture is heated, typically between 80-110 °C, and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Applications in Drug Development

The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a common strategy in drug design. The CF₃ group can significantly influence a molecule's properties:

  • Metabolic Stability: The C-F bond is very strong, making the CF₃ group resistant to metabolic degradation, which can increase the half-life of a drug.

  • Lipophilicity: The CF₃ group is highly lipophilic, which can enhance the ability of a drug to cross cell membranes.

  • Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.

This compound serves as a valuable building block for introducing the 3-isopropoxy-5-(trifluoromethyl)phenyl moiety into potential drug candidates, allowing for the exploration of these beneficial properties in drug discovery programs. The isopropoxy group can also provide additional steric bulk and lipophilicity, further enabling the fine-tuning of a molecule's structure-activity relationship.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Prospective Crystal Structure Analysis of 3-Isopropoxy-5-trifluoromethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of 3-Isopropoxy-5-trifluoromethylphenylboronic acid. In the absence of specific crystallographic data for this compound in the public domain, this document leverages data from structurally analogous fluorinated phenylboronic acids to predict its solid-state behavior and offers standardized protocols for its experimental determination.

Predicted Crystallographic Parameters of Analogous Phenylboronic Acids

The crystal structures of substituted phenylboronic acids are often characterized by the formation of hydrogen-bonded dimers. The introduction of fluorine-containing substituents can influence the crystal packing through various non-covalent interactions. Below is a summary of crystallographic data for related (trifluoromethoxy)phenylboronic acid isomers, which can serve as a reference for predicting the crystal system and unit cell parameters of this compound.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
ortho-(trifluoromethoxy)phenylboronic acidC₇H₆BF₃O₃MonoclinicC2/c21.7886(10)17.7996(4)9.7820(3)109.780(4)3569.9(2)
para-(trifluoromethoxy)phenylboronic acidC₇H₆BF₃O₃TriclinicP-1-----

Note: Detailed unit cell parameters for the para isomer were not fully available in the cited literature. Data presented is based on published findings for analogous compounds to provide a comparative framework.[1][2]

Experimental Protocols

Synthesis of Arylboronic Acids

The synthesis of arylboronic acids can be achieved through the reaction of a corresponding aryl Grignard or aryl lithium reagent with a trialkyl borate, followed by acidic hydrolysis.

A generalized procedure is as follows:

  • Grignard Reagent Formation: The appropriate aryl halide (e.g., 1-bromo-3-isopropoxy-5-trifluoromethylbenzene) is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent.

  • Borylation: The Grignard reagent is then added dropwise to a cooled solution (-78 °C) of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent.

  • Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then hydrolyzed with an aqueous acid solution (e.g., hydrochloric acid or sulfuric acid) to yield the boronic acid.

  • Purification: The crude product is typically purified by extraction and subsequent recrystallization from a suitable solvent or solvent mixture to obtain crystals of sufficient quality for X-ray diffraction analysis.[3]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

A typical workflow for crystal structure determination involves:

  • Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined to best fit the experimental data.[4]

Visualizing the Workflow

The process of determining a crystal structure is a systematic workflow from synthesis to final analysis. The following diagram illustrates the key stages involved.

G Workflow for Crystal Structure Determination cluster_synthesis Synthesis and Purification cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis and Validation Synthesis Synthesis of Boronic Acid Purification Purification by Recrystallization Synthesis->Purification Crystal_Mounting Crystal Selection and Mounting Purification->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Analysis of Structural Features Structure_Refinement->Data_Analysis Validation Validation and Deposition Data_Analysis->Validation

Caption: A flowchart illustrating the key stages from chemical synthesis to the final validation and deposition of a crystal structure.

Concluding Remarks

While the specific crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its investigation. By leveraging data from analogous compounds and adhering to established experimental protocols, researchers can confidently pursue the elucidation of its solid-state structure. The determination of this structure will be invaluable for understanding its physicochemical properties and for its potential applications in drug design and materials science.

References

Commercial Availability and Technical Guide: 3-Isopropoxy-5-trifluoromethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 3-Isopropoxy-5-trifluoromethylphenylboronic acid (CAS No. 1256345-44-4), a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an isopropoxy group and an electron-withdrawing trifluoromethyl group, makes it a significant reagent for creating complex molecules with potential therapeutic applications.

Commercial Availability

This compound is available from a range of specialized chemical suppliers. The availability, purity, and pricing vary, making it essential for researchers to compare sources based on their specific needs for scale and quality.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichSY3H9A7BED34Not specifiedCustom Synthesis
BLD PharmBD236124≥97%1g, 5g, Custom
ChemicalBookMultiple ListingsVaries250mg, 1g, 5g, 10g, 25g
Pharmaffiliates1256345-44-4Not specifiedInquiry
SynthonixNot specifiedNot specifiedInquiry

Note: Pricing is subject to change and is often available upon request from the supplier. Purity levels should be confirmed by consulting the supplier's Certificate of Analysis.

Core Physicochemical Properties

PropertyValue
CAS Number 1256345-44-4[1]
Molecular Formula C₁₀H₁₂BF₃O₃
Molecular Weight 248.01 g/mol
Appearance Typically a white to off-white solid

Experimental Protocols

Plausible Synthesis of this compound

While specific literature detailing the synthesis of this exact molecule is sparse, a general and reliable method involves the formation of an organometallic intermediate from the corresponding aryl halide, followed by quenching with a borate ester and subsequent hydrolysis.

Reaction Scheme:

G A 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene D Aryl Lithium/Grignard Intermediate A->D Lithiation or Grignard formation B n-Butyllithium (n-BuLi) or Magnesium (Mg) B->D C Triisopropyl borate E Boronate Ester Intermediate C->E D->E Borylation G This compound E->G Hydrolysis F Aqueous Acid (e.g., HCl) F->G

Caption: General synthetic workflow for arylboronic acids.

Detailed Methodology:

  • Preparation of the Organometallic Reagent:

    • To a solution of 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 eq, solution in hexanes) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.

  • Borylation:

    • To the cold aryllithium solution, add triisopropyl borate (1.5 eq) dropwise, ensuring the internal temperature remains below -65 °C.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

    • Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures, a common motif in drug candidates.

General Protocol:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere, combine the aryl halide (e.g., an aryl bromide, 1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition and Degassing:

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

    • Bubble argon through the solution for 10-15 minutes to ensure all oxygen is removed.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Application in Drug Discovery

The trifluoromethyl (-CF₃) group is a critical substituent in modern medicinal chemistry.[2] Its incorporation into drug candidates can significantly enhance key properties:

  • Metabolic Stability: The strength of the C-F bond makes the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.

  • Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[2]

  • Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.

The presence of the isopropoxy group provides another point of modification and can influence solubility and binding characteristics. Therefore, this compound serves as a key starting material for synthesizing novel compounds where these properties are desired.

Key Chemical Pathway: The Suzuki-Miyaura Catalytic Cycle

The primary utility of this boronic acid is realized through the Suzuki-Miyaura cross-coupling reaction. Understanding its catalytic cycle is fundamental for optimizing reaction conditions.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X oxidative_add Oxidative Addition pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2 [R²B(OH)₃]⁻ transmetal Transmetalation r2b R²B(OH)₂ (Boronic Acid) boronate [R²B(OH)₃]⁻ r2b->boronate base Base (e.g., K₂CO₃) pd2_r1r2->pd0 product R¹-R² (Product) pd2_r1r2->product reductive_elim Reductive Elimination r1x R¹-X (Aryl Halide)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

CAS number 1256345-44-4 properties and suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable discrepancy in public databases regarding the chemical identity of CAS number 1256345-44-4. This number is associated with two distinct compounds: 2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester and 3-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid . This guide presents the available technical information for both compounds, urging users to independently verify the identity of any substance labeled with this CAS number.

Compound Identification and Properties

The ambiguity surrounding CAS number 1256345-44-4 is a critical consideration for any research or development activities. The diagram below illustrates this discrepancy.

CAS_Discrepancy CAS CAS 1256345-44-4 Discrepancy Associated with CAS->Discrepancy CompoundA 2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester CompoundB 3-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid Discrepancy->CompoundA Discrepancy->CompoundB

Caption: The conflicting association of CAS number 1256345-44-4 with two distinct chemical entities.

Technical Data: 2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester

This organoboron compound is primarily utilized in organic synthesis. The pinacol ester group provides stability against hydrolysis, making it a versatile reagent.

Chemical and Physical Properties
PropertyValue
IUPAC Name 2-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole[1]
Molecular Formula C₁₀H₁₆BClN₂O₂[1][2]
Molecular Weight 242.51 g/mol [2]
Appearance White to pale cream powder[2]
Melting Point 131°C to 135°C[1]
Solubility in Water 0.23 g/L[1]
SMILES Notation CN1C(Cl)=NC=C1B1OC(C)(C)C(C)(C)O1[1]
InChI Key MOQXZCYTVMKINQ-UHFFFAOYSA-N[1][2]
Storage Store in a cool, dry place (2-8°C recommended)[3][4]
Experimental Applications and Protocols

2-Chloro-1-methylimidazole-5-boronic acid pinacol ester is a valuable reagent in cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds.

General Experimental Uses:

  • Suzuki-Miyaura Coupling: This compound is widely used in Suzuki coupling reactions to introduce the 2-chloro-1-methylimidazole moiety onto various molecular scaffolds.[4]

  • Chan-Evans-Lam (CEL) Amination: It serves as a substrate in copper-catalyzed C-N bond formation reactions with aryl or alkyl amines.[1]

Generalized Protocol for Suzuki-Miyaura Coupling:

A generalized workflow for a Suzuki-Miyaura coupling reaction involving a boronic acid pinacol ester is presented below.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents BoronicEster Boronic Acid Pinacol Ester (e.g., 2-Chloro-1-methylimidazole derivative) Reaction Reaction Mixture (Inert Atmosphere, Heat) BoronicEster->Reaction ArylHalide Aryl/Vinyl Halide or Triflate ArylHalide->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol Steps (Illustrative):

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the boronic acid pinacol ester (1.0 eq.), the aryl/vinyl halide or triflate (1.0-1.2 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Signaling Pathways and Biological Activity

No specific information on the biological activity or involvement in signaling pathways for 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester was found in the public domain. Its utility is primarily as a synthetic intermediate.

Technical Data: 3-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid

This fluorinated phenylboronic acid is a valuable building block in medicinal chemistry and materials science, where the trifluoromethyl group can impart desirable properties such as increased metabolic stability and binding affinity.

Chemical and Physical Properties
PropertyValue
IUPAC Name 3-isopropoxy-5-(trifluoromethyl)phenylboronic acid
Molecular Formula C₁₀H₁₂BF₃O₃
Molecular Weight 248.01 g/mol
SMILES Notation CC(C)OC1=CC(=CC(B(O)O)=C1)C(F)(F)F
InChI Key BPKZAAHUIMXNLY-UHFFFAOYSA-N
Storage Sealed in a dry environment
Experimental Applications and Protocols

The primary application of 3-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is in palladium-catalyzed cross-coupling reactions.

General Experimental Uses:

  • Suzuki-Miyaura Coupling: Used to introduce the 3-isopropoxy-5-(trifluoromethyl)phenyl moiety into complex molecules, a common strategy in drug discovery to enhance pharmacokinetic properties.

  • Synthesis of Biologically Active Molecules: The trifluoromethyl group is a key pharmacophore, and this reagent provides a direct route for its incorporation.

Exemplary Synthesis Protocol for a Boronic Ester (Adapted from a similar compound):

The following protocol for the synthesis of a boronic ester is adapted from the preparation of 3-isopropoxyphenylboronic acid 4-methylcatechol ester and illustrates a general method for the esterification of phenylboronic acids.[5]

  • To a round-bottom flask, add 3-isopropoxyphenyl boronic acid (1.0 eq.), catechol (1.0 eq.), and magnesium sulfate (0.26 eq.).[5]

  • Add toluene and methanol as solvents.[5]

  • Heat the reaction mixture to reflux and stir for 24 hours.[5]

  • Filter the resulting suspension and dilute the filtrate with dichloromethane.[5]

  • Wash the organic phase with water and evaporate the solvent using a rotary evaporator.[5]

  • Recrystallize the crude product from n-hexane to obtain the purified boronic ester.[5]

Signaling Pathways and Biological Activity

While no specific signaling pathway has been elucidated for 3-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid itself, related fluorinated phenylboronic acids have been investigated for their biological activities. For instance, some (trifluoromethoxy)phenylboronic acids have shown antibacterial potency, with docking studies suggesting potential interactions with bacterial enzymes such as LeuRS.[6][7] The introduction of a trifluoromethyl group into drug candidates is a well-established strategy to improve efficacy, bioavailability, and metabolic stability.[8]

Suppliers

Both "2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester" and "3-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid" are available from various chemical suppliers. It is imperative to contact the supplier to confirm the chemical identity and purity of the product corresponding to CAS number 1256345-44-4 before ordering.

References

Reactivity Profile of 3-Isopropoxy-5-trifluoromethylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxy-5-trifluoromethylphenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both an electron-donating isopropoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile. This guide provides an in-depth analysis of its expected reactivity in key cross-coupling reactions, supported by generalized experimental protocols and data presented for easy comparison. The information herein is designed to enable researchers to effectively utilize this reagent in the synthesis of complex molecules.

Due to a lack of specific published examples for this exact molecule, the following protocols and data are based on established methodologies for structurally similar arylboronic acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₀H₁₂BF₃O₃
Molecular Weight 248.01 g/mol
Appearance White to off-white solid
Solubility Soluble in many organic solvents such as methanol, ethanol, THF, dioxane, and DMF. Insoluble in water.
Stability Stable under normal laboratory conditions. May dehydrate to form the corresponding boroxine.

Reactivity Profile and Key Reactions

The electronic nature of this compound is dictated by the interplay of the mesomerically electron-donating isopropoxy group and the inductively electron-withdrawing trifluoromethyl group. This electronic balance influences its reactivity in various cross-coupling reactions. It is a key reagent in the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This compound is an excellent partner in these palladium-catalyzed reactions.

Suzuki_Workflow reagents Aryl Halide (1.0 eq) This compound (1.2 eq) Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq) Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) reaction Reaction Mixture Inert Atmosphere (N₂ or Ar) Heat (80-110 °C) Stir for 2-24 h reagents->reaction Combine workup Aqueous Workup (e.g., extraction with EtOAc) reaction->workup Cool purification Purification (e.g., Column Chromatography) workup->purification product Biaryl Product purification->product

Figure 1. Generalized workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and base (e.g., potassium carbonate, 2.0 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • The reaction mixture is heated to 80-110 °C and stirred for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

The following table (Table 2) provides expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on typical outcomes for similar substrates.

Aryl Halide PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)901285-95
1-Chloro-4-nitrobenzenePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Dioxane/H₂O (4:1)100875-90
2-BromopyridinePd(dppf)Cl₂ (3)Na₂CO₃DMF/H₂O (5:1)1101870-85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides. While the boronic acid itself is not a direct substrate, it is a precursor to the aryl halide needed for this reaction. Alternatively, in a related transformation, the boronic acid can be used in Chan-Lam coupling to form C-N bonds.

Buchwald_Workflow reagents Aryl Halide (from boronic acid, 1.0 eq) Amine (1.2 eq) Pd Precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) Ligand (e.g., XPhos, 2-6 mol%) Base (e.g., NaOtBu, K₃PO₄, 1.5 eq) Solvent (e.g., Toluene, Dioxane) reaction Reaction Mixture Inert Atmosphere (N₂ or Ar) Heat (80-120 °C) Stir for 4-24 h reagents->reaction Combine workup Aqueous Workup (e.g., Quench with H₂O, extract with EtOAc) reaction->workup Cool purification Purification (e.g., Column Chromatography) workup->purification product Aryl Amine Product purification->product

Figure 2. Generalized workflow for a Buchwald-Hartwig amination.

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (derived from this compound, 1.0 equivalent), palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), ligand (e.g., XPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 equivalents).

  • The amine (1.2 equivalents) and an anhydrous, degassed solvent (e.g., toluene or dioxane) are added.

  • The vessel is sealed and heated to 80-120 °C with stirring for 4-24 hours, with progress monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction is carefully quenched with water and diluted with an organic solvent.

  • The mixture is filtered through a pad of celite, and the organic layer is washed, dried, and concentrated.

  • The product is purified by column chromatography.

Table 3 shows expected yields for the Buchwald-Hartwig amination of the corresponding aryl bromide with various amines.

Amine PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
MorpholinePd₂(dba)₃ (1.5) / XPhos (3)NaOtBuToluene1001680-95
AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃Dioxane1102070-88
BenzylaminePd₂(dba)₃ (2) / RuPhos (4)K₃PO₄Toluene1001275-90
Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using a copper catalyst. This reaction is often complementary to the palladium-catalyzed methods and can be performed under milder conditions, sometimes even open to the air.

ChanLam_Workflow reagents This compound (1.0 eq) Amine/Alcohol (1.5 eq) Cu Catalyst (e.g., Cu(OAc)₂, 10-20 mol%) Base (e.g., Pyridine, Et₃N, optional) Solvent (e.g., DCM, Toluene) reaction Reaction Mixture Air or O₂ atmosphere Room Temp to 80 °C Stir for 12-48 h reagents->reaction Combine workup Filtration and Extraction reaction->workup Completion purification Purification (e.g., Column Chromatography) workup->purification product Aryl Amine/Ether Product purification->product

Figure 3. Generalized workflow for a Chan-Lam coupling reaction.

Procedure:

  • To a reaction flask, add this compound (1.0 equivalent), the amine or alcohol (1.5 equivalents), and a copper catalyst (e.g., copper(II) acetate, 10-20 mol%).

  • A solvent such as dichloromethane (DCM) or toluene is added, followed by a base like pyridine or triethylamine, if required.

  • The reaction is stirred vigorously, often open to the air or under an oxygen atmosphere, at temperatures ranging from room temperature to 80 °C.

  • The reaction progress is monitored over 12-48 hours.

  • Upon completion, the mixture is filtered to remove copper salts, and the filtrate is subjected to an aqueous workup.

  • The crude product is purified by column chromatography.

Table 4 illustrates the expected outcomes for the Chan-Lam coupling of this compound with N- and O-nucleophiles.

NucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Expected Yield (%)
ImidazoleCu(OAc)₂ (15)DCMRT2470-85
PhenolCu(OAc)₂ (20)Toluene803660-75
PyrrolidineCuI (10)DMF601865-80

Synthesis

The synthesis of this compound typically starts from a commercially available substituted bromobenzene. A general synthetic pathway is outlined below.

Synthesis_Pathway start 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene grignard Grignard Formation (Mg, THF) start->grignard boronation Borylation (B(OiPr)₃) grignard->boronation hydrolysis Acidic Hydrolysis (e.g., aq. HCl) boronation->hydrolysis product This compound hydrolysis->product

Figure 4. A plausible synthetic route to the target boronic acid.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The isopropoxy group can also modulate solubility and provide a vector for further functionalization. Phenylboronic acids, in general, are of interest for their potential biological activities, including as enzyme inhibitors and for their ability to interact with the overexpressed sialic acids on the surface of cancer cells.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of organic molecules. Its reactivity is primarily centered around palladium- and copper-catalyzed cross-coupling reactions, enabling the efficient formation of C-C, C-N, and C-O bonds. While specific literature examples for this exact compound are sparse, the generalized protocols and expected reactivity profiles presented in this guide, based on well-established chemical principles for analogous compounds, provide a solid foundation for its application in research and development.

References

An In-depth Technical Guide on the Solubility of 3-Isopropoxy-5-trifluoromethylphenylboronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 3-Isopropoxy-5-trifluoromethylphenylboronic acid in organic solvents. Due to the limited availability of public data on this specific compound, this document outlines a comprehensive experimental protocol for determining its solubility. Furthermore, it presents available solubility data for structurally related boronic acids to provide a comparative context.

Introduction

This compound is a specialized boronic acid derivative. Boronic acids are a critical class of compounds in organic synthesis, renowned for their role in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds. The solubility of these reagents in organic solvents is a crucial parameter for reaction optimization, purification, and formulation in medicinal chemistry and materials science. Factors such as the nature of the substituents on the phenyl ring significantly influence the solubility profile. The trifluoromethyl group, for instance, is known to impact reactivity and selectivity in chemical reactions.

Solubility Data

Table 1: Solubility of Structurally Related Phenylboronic Acids in Various Organic Solvents

Boronic Acid DerivativeSolventTemperature (K)Solubility (Mole Fraction, x)
Phenylboronic AcidChloroform293.150.012
303.150.020
313.150.033
323.150.052
3-Pentanone293.150.095
303.150.135
313.150.185
323.150.250
Acetone293.150.110
303.150.155
313.150.210
323.150.280
Dipropyl Ether293.150.055
303.150.080
313.150.115
323.150.160
Methylcyclohexane293.15< 0.001
313.150.001
323.150.001
3,4,5-Trifluorophenylboronic acidHighly Polar Organic Solvents (e.g., DMF, alcohols, THF)Room TemperatureSoluble
Low Polarity Ether SolventsRoom TemperatureInsoluble
Nonpolar Solvents (e.g., petroleum ether, n-hexane)Room TemperatureInsoluble

Note: The data for Phenylboronic Acid is derived from a dynamic method study.[1] The solubility of 3,4,5-Trifluorophenylboronic acid is described qualitatively.[2] It is important to note that the solubility of boronic acids can be complicated by their tendency to form cyclic anhydrides (boroxines) upon dehydration, which can impact solubility measurements.[3]

Experimental Protocol for Solubility Determination

A robust and commonly utilized method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[1][3] This technique involves monitoring the temperature at which a solid solute completely dissolves in a solvent as it is heated at a controlled rate.

3.1. Principle

A mixture of the boronic acid and the selected organic solvent with a precisely known composition is prepared. This biphasic mixture is then heated at a slow, constant rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, homogeneous solution, is recorded as the equilibrium solubility temperature for that specific composition. The transition to a clear solution can be monitored visually or instrumentally by measuring the turbidity of the sample.[3][4][5]

3.2. Materials and Apparatus

  • Boronic Acid: this compound

  • Organic Solvents: High-purity solvents of interest (e.g., acetone, acetonitrile, toluene, methanol, THF, DMF, DMSO, ethyl acetate).[3]

  • Jacketed Glass Vessel: To allow for precise temperature control.[3]

  • Magnetic Stirrer and Stir Bar: For continuous and vigorous agitation of the mixture.[3]

  • Circulating Thermostat Bath: To provide controlled heating at a constant rate.[3]

  • Calibrated Thermometer or Temperature Probe: For accurate temperature measurement.[3]

  • Luminance Probe or Laser and Photodetector (optional): For instrumental monitoring of turbidity.[3][4][5]

  • Analytical Balance: For accurate weighing of the solute and solvent.[3]

3.3. Procedure

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.[3]

  • Heating and Stirring: Place the vessel in the thermostat bath and commence stirring the mixture. The temperature of the bath is then increased at a slow, constant rate (e.g., 0.1-0.5 °C/min).[3]

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or with a luminance probe or a laser and photodetector, which measures the intensity of light passing through the sample.[3]

  • Determination of Dissolution Temperature: Record the temperature at which the last solid particles dissolve and the solution becomes completely clear. This is the solubility temperature for that specific composition.[3]

  • Data Collection: Repeat the procedure with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.[3]

Visualization of Experimental Workflow

The logical flow of the dynamic method for determining solubility is illustrated in the diagram below.

Solubility_Determination_Workflow A Start: Prepare Mixture B Weigh Boronic Acid & Solvent A->B C Combine in Jacketed Vessel B->C D Heating & Observation C->D E Heat at Constant Rate (e.g., 0.1-0.5 °C/min) D->E F Continuous Stirring D->F G Monitor Turbidity D->G H Decision: Is Solution Clear? G->H H->G No I Record Dissolution Temperature H->I Yes M Repeat with Different Compositions I->M J Data Analysis K Construct Solubility Curve J->K L End K->L M->A New Experiment M->J

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

While direct solubility data for this compound is currently unavailable, this guide provides a robust experimental framework for its determination. The provided data on analogous compounds offers a preliminary understanding of its likely solubility characteristics. For researchers and professionals in drug development, accurately determining the solubility of such critical reagents is paramount for the successful design and implementation of synthetic routes and formulation strategies.

References

An In-depth Technical Guide to Trifluoromethyl-Substituted Phenylboronic Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trifluoromethyl-substituted phenylboronic acids are a pivotal class of reagents in modern organic synthesis and medicinal chemistry. The incorporation of the trifluoromethyl (CF₃) group, a bioisostere for a methyl group with significantly different electronic properties, imparts unique characteristics to the parent phenylboronic acid scaffold. The strong electron-withdrawing nature of the CF₃ group enhances the Lewis acidity of the boronic acid moiety, which in turn influences its reactivity and stability.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of these valuable compounds, with a focus on their role in drug discovery and development.

Physicochemical Properties

The position of the trifluoromethyl group on the phenyl ring significantly impacts the physicochemical properties of the boronic acid, most notably its acidity (pKa). The electron-withdrawing inductive effect of the CF₃ group generally increases the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid.[1][2] This effect is most pronounced when the substituent is in the meta or para position. However, in the ortho position, steric hindrance can counteract this electronic effect, leading to a decrease in acidity.[1]

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Substituted Phenylboronic Acids

Compound NameIsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
2-(Trifluoromethyl)phenylboronic acidorthoC₇H₆BF₃O₂189.93111-1149.46
3-(Trifluoromethyl)phenylboronic acidmetaC₇H₆BF₃O₂189.93163-1667.82
4-(Trifluoromethyl)phenylboronic acidparaC₇H₆BF₃O₂189.93245-2507.64
3,5-Bis(trifluoromethyl)phenylboronic aciddi-substitutedC₈H₅BF₆O₂257.93217-220[3]Not specified

Note: pKa values are from a comparative study of substituted phenylboronic acids and can vary slightly based on the determination method.

Synthesis of Trifluoromethyl-Substituted Phenylboronic Acids

The synthesis of trifluoromethyl-substituted phenylboronic acids is most commonly achieved through the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.

Experimental Protocol: Synthesis of (3,4,5-Trifluorophenyl)boronic Acid via Grignard Reaction

This protocol is adapted from a reported synthesis and illustrates a general approach.[4]

Materials:

  • 1-Bromo-3,4,5-trifluorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Diethyl Ether

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Saturated aqueous ammonium chloride solution

  • 1.0 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • Grignard Reagent Formation:

    • To a dry three-neck round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents) and a crystal of iodine.

    • Add anhydrous diethyl ether to cover the magnesium.

    • Heat the mixture to reflux.

    • Slowly add a solution of 1-bromo-3,4,5-trifluorobenzene (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

    • Once the reaction starts, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF.

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the trimethyl borate solution to the Grignard reagent, maintaining the temperature below -60 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous ammonium chloride solution.

    • Acidify the mixture to a pH of approximately 2 with 1.0 M HCl.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield the pure (3,4,5-trifluorophenyl)boronic acid.

Applications in Drug Discovery and Chemical Biology

Trifluoromethyl-substituted phenylboronic acids are indispensable building blocks for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Their primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity and selectivity of the boronic acid in Suzuki-Miyaura couplings, facilitating the formation of carbon-carbon bonds.[5]

Table 2: General Conditions for Suzuki-Miyaura Coupling

ComponentExampleTypical Amount
Aryl HalideAryl bromide or iodide1.0 equiv.
Boronic Acid3-(Trifluoromethyl)phenylboronic acid1.1-1.5 equiv.
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)2-5 mol%
BaseK₂CO₃, Cs₂CO₃, K₃PO₄2-3 equiv.
SolventDioxane/Water, Toluene/Water, THF/Water-
TemperatureRoom Temperature to 100 °C-
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add the aryl halide (1.0 equiv.), trifluoromethyl-substituted phenylboronic acid (1.1 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in PROTACs for Androgen Receptor Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker. Trifluoromethyl-phenyl moieties are often incorporated into the structure of PROTACs to enhance their binding affinity and cellular permeability. In the context of prostate cancer, PROTACs have been developed to target the androgen receptor (AR) for degradation.[6][7][8]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (contains CF3-phenyl moiety) PROTAC_bound PROTAC AR Androgen Receptor (AR) (Target Protein) AR_bound AR E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC_bound->E3_bound AR_bound->PROTAC_bound Ub Ubiquitin cluster_ternary cluster_ternary Ub->cluster_ternary AR_Ub Ubiquitinated AR Proteasome Proteasome AR_Ub->Proteasome Targeting Degraded_AR Degraded Peptides Proteasome->Degraded_AR Degradation cluster_ternary->AR_Ub Ubiquitination

Figure 1: Mechanism of androgen receptor degradation by PROTACs.

Use as Fluorescent Probes for Reactive Oxygen Species (ROS)

Arylboronic acids are known to react with certain reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), leading to the cleavage of the C-B bond and the formation of a phenol.[9][10][11] This reaction can be harnessed to design "turn-on" fluorescent probes. A fluorophore is masked with a boronic acid group, rendering it non-fluorescent. Upon reaction with ROS, the fluorescent fluorophore is released, resulting in a detectable signal. The trifluoromethyl group can be used to modulate the electronic properties and reactivity of the boronic acid probe.

ROS_Probe_Workflow cluster_workflow ROS Detection Workflow Probe Non-fluorescent Probe (Fluorophore-O-B(OH)₂-Aryl-CF₃) Reaction Oxidative Deboronation Probe->Reaction ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Reaction Product Fluorescent Product (Fluorophore-OH) Reaction->Product Signal Fluorescence Signal Product->Signal Emission

Figure 2: Workflow for ROS detection using a boronate-based fluorescent probe.

Conclusion

Trifluoromethyl-substituted phenylboronic acids are versatile and powerful tools in chemical synthesis and drug discovery. Their unique electronic properties, conferred by the trifluoromethyl group, enhance their utility in a variety of applications, from constructing complex molecular architectures via Suzuki-Miyaura coupling to enabling the targeted degradation of proteins and the detection of reactive oxygen species. A thorough understanding of their synthesis, properties, and reactivity is crucial for researchers and scientists aiming to leverage these compounds in the development of novel therapeutics and chemical probes.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Isopropoxy-5-trifluoromethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid) with an organic halide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have made it an indispensable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

This document provides detailed application notes and protocols for the use of 3-Isopropoxy-5-trifluoromethylphenylboronic acid in Suzuki coupling reactions. The presence of both an isopropoxy group and a trifluoromethyl group on the phenyl ring imparts unique electronic and steric properties to this building block. The electron-withdrawing trifluoromethyl group can influence the reactivity of the boronic acid and confer desirable properties such as increased metabolic stability and lipophilicity to the final product, which are often sought after in drug discovery programs. The isopropoxy group, being a bulky electron-donating group, can also modulate the electronic nature and steric hindrance of the molecule.

Applications in Research and Drug Development

The 3-isopropoxy-5-(trifluoromethyl)phenyl moiety is a valuable pharmacophore in modern drug discovery. Its incorporation into small molecules can significantly impact their pharmacokinetic and pharmacodynamic profiles.

  • Medicinal Chemistry: The introduction of this substituted phenyl ring can enhance a compound's binding affinity to biological targets, improve its metabolic stability by blocking potential sites of oxidation, and increase its cell permeability due to heightened lipophilicity.

  • Agrochemicals: Similar to pharmaceuticals, the properties conferred by the trifluoromethyl and isopropoxy groups can lead to the development of more potent and stable herbicides and pesticides.

  • Materials Science: The unique electronic nature of this substituent can be exploited in the synthesis of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

General Reaction Parameters for Suzuki Coupling

While specific reaction conditions should be optimized for each unique substrate combination, the following table summarizes typical parameters for Suzuki coupling reactions involving substituted phenylboronic acids.

ParameterTypical Range/ValueNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Catalyst choice can significantly impact yield and reaction time. Buchwald or other specialized ligands may be necessary for challenging couplings.
Catalyst Loading 1-10 mol%Lower loadings are preferred for efficiency, but higher loadings may be required for less reactive substrates.
Ligand PPh₃, dppf, Buchwald ligands (e.g., SPhos, XPhos)Often used in conjunction with Pd(OAc)₂ or other palladium precursors. The ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The choice of base is critical and often depends on the solvent and substrates. An aqueous solution of the base is commonly used.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OA mixture of an organic solvent and water is typical to dissolve both the organic substrates and the inorganic base.
Temperature Room Temperature to 120 °CHeating is often required to drive the reaction to completion, sometimes under microwave irradiation for accelerated reaction times.
Reaction Time 1 - 24 hoursMonitored by TLC or LC-MS to determine completion.

Disclaimer: The following protocols are representative examples based on general Suzuki-Miyaura coupling procedures. Optimal conditions for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki Coupling of an Aryl Bromide with this compound

This protocol provides a general starting point for the coupling of an aryl bromide with this compound using a common palladium catalyst and base.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is suitable for rapid optimization and synthesis, often leading to reduced reaction times.

Materials:

  • Aryl halide (e.g., aryl chloride or bromide) (0.5 mmol, 1.0 equiv)

  • This compound (0.75 mmol, 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.025 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (3 mL)

  • Water (0.5 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), Pd(dppf)Cl₂ (0.025 mmol), and cesium carbonate (1.0 mmol).

  • Add 1,4-dioxane (3 mL) and water (0.5 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can then be purified by flash column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, and Base solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent degas Degas Mixture solvent->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat and Stir (Conventional or Microwave) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: Experimental Workflow for a Typical Suzuki Coupling Reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X transmetalation Transmetalation pd2_intermediate R¹-Pd(II)L₂-R² pd2_complex->pd2_intermediate boronate [R²-B(OH)₃]⁻ boronate->pd2_complex base Base (e.g., OH⁻) boronic_acid R²-B(OH)₂ boronic_acid->boronate + Base pd2_intermediate->pd0 reductive_elimination Reductive Elimination product R¹-R²

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Palladium Catalyst Selection for Suzuki-Miyaura Cross-Coupling of 3-Isopropoxy-5-trifluoromethylphenylboronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection of an optimal palladium catalyst system for the Suzuki-Miyaura cross-coupling of 3-Isopropoxy-5-trifluoromethylphenylboronic acid. This electron-deficient boronic acid presents unique challenges in cross-coupling reactions, necessitating careful consideration of the catalyst, ligand, base, and solvent system to achieve high yields and reaction efficiency.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction's success is highly dependent on the electronic and steric properties of the coupling partners. This compound is an important building block, but its electron-withdrawing trifluoromethyl group can deactivate the boronic acid towards transmetalation, a key step in the catalytic cycle. Consequently, the selection of a highly active and robust palladium catalyst system is critical for successful coupling.

This guide presents a comparative overview of various palladium catalyst systems and provides detailed protocols for catalyst screening and a general coupling procedure.

Catalyst and Ligand Selection: A Comparative Overview

The choice of palladium precursor and ligand is paramount for the successful cross-coupling of electron-deficient boronic acids. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (Buchwald-type ligands), have shown great efficacy in these challenging transformations. Below is a summary of commonly used palladium catalyst systems and their general performance characteristics for the coupling of electron-deficient substrates.

Catalyst System (Palladium Precursor / Ligand)Ligand Type & Key AdvantagesTypical Catalyst Loading (mol%)Expected Performance with Electron-Deficient Boronic Acids
Pd(OAc)₂ / SPhos Buchwald-type phosphine. High activity for a broad range of substrates, including electron-deficient ones.[1]1 - 2High to Excellent: Often provides high yields and fast reaction kinetics.
Pd₂(dba)₃ / XPhos Buchwald-type phosphine. Excellent for sterically hindered and electron-poor substrates.[1]1 - 2High to Excellent: Particularly effective for challenging couplings.
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0). Readily available and well-understood.[1]2 - 5Moderate to Good: May require higher temperatures and longer reaction times. Lower activity for challenging substrates.[1]
PdCl₂(dppf) Diphosphine complex. Good for a range of substrates and relatively air-stable.[1]1 - 3Good: Generally reliable, though may not be as active as Buchwald-type systems for this specific substrate.

Base and Solvent Selection

The choice of base and solvent system is also crucial for an efficient Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation.[2] For electron-deficient boronic acids, a suitable base promotes the reaction without causing significant protodeboronation, a common side reaction.

BaseCommon SolventsKey Considerations
K₃PO₄ Toluene/H₂O, Dioxane/H₂OEffective for many Suzuki couplings, promoting high reaction rates.[1]
K₂CO₃ Dioxane/H₂O, Ethanol/H₂OA common and moderately strong base.[1]
Cs₂CO₃ Dioxane, TolueneA strong base that can accelerate slow reactions, but may also promote side reactions.

Experimental Protocols

The following protocols provide a detailed methodology for a catalyst screening experiment and a general procedure for the cross-coupling of this compound with an aryl bromide.

Protocol 1: Palladium Catalyst System Screening

This protocol outlines a high-throughput screening approach to identify the optimal catalyst, ligand, and base for the coupling of this compound with a model aryl halide.

Workflow for Catalyst Screening

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - Boronic Acid - Aryl Halide - Internal Standard - Bases setup Dispense Reagents into Reaction Vials prep_reagents->setup prep_catalysts Prepare Catalyst/Ligand Stock Solutions add_catalyst Add Catalyst/Ligand Solutions prep_catalysts->add_catalyst setup->add_catalyst seal_react Seal Vials and Place in Heated Reaction Block add_catalyst->seal_react sampling Take Aliquots at Timed Intervals seal_react->sampling quench Quench Reaction sampling->quench analyze Analyze by LC-MS or GC-MS quench->analyze

Caption: Workflow for high-throughput catalyst screening.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Internal standard (e.g., dodecane)

  • Palladium precursors: Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)

  • Ligands: SPhos, XPhos

  • Bases: K₃PO₄, K₂CO₃, Cs₂CO₃

  • Solvents: Toluene, Dioxane, Water (degassed)

  • Reaction vials with stir bars

  • Heated reaction block

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M solution of this compound in the chosen organic solvent.

    • Prepare a 0.1 M solution of the aryl halide in the same solvent.

    • Prepare a 0.05 M solution of the internal standard in the same solvent.

    • Prepare 1.0 M aqueous solutions of the bases.

    • Prepare 0.01 M stock solutions of the palladium precursors and ligands in the organic solvent. For in-situ catalyst generation, prepare a mixed stock solution with the desired palladium-to-ligand ratio (e.g., 1:2 Pd(OAc)₂ to SPhos).

  • Reaction Setup:

    • In a reaction vial, add the boronic acid solution (e.g., 100 µL, 0.01 mmol), aryl halide solution (e.g., 100 µL, 0.01 mmol), internal standard solution (e.g., 50 µL), and the aqueous base solution (e.g., 30 µL, 0.03 mmol).

    • Place the vials in a pre-heated reaction block at the desired temperature (e.g., 80 °C or 100 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding the catalyst/ligand stock solution (e.g., 20 µL, 2 mol% Pd) to each vial.

    • At specified time points (e.g., 1h, 4h, 12h), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the conversion and yield.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the cross-coupling of this compound with an aryl bromide using an optimized catalyst system derived from the screening experiment.

General Suzuki-Miyaura Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Boronic Acid, Aryl Halide, and Base in a Flask purge Purge with Inert Gas reagents->purge add_solvent Add Degassed Solvents purge->add_solvent add_catalyst Add Palladium Precursor and Ligand add_solvent->add_catalyst heat Heat Reaction Mixture with Stirring add_catalyst->heat monitor Monitor Progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Organic Solvent cool->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Optimized Palladium Precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Optimized Ligand (e.g., SPhos, 4 mol%)

  • Optimized Base (e.g., K₃PO₄, 3.0 equiv)

  • Optimized Solvent System (e.g., Toluene/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry reaction flask, add this compound, the aryl bromide, and the base.

    • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

    • Add the degassed solvent mixture via syringe.

    • In a separate vial, weigh the palladium precursor and ligand, dissolve them in a small amount of the reaction solvent, and add this solution to the reaction flask via syringe.

  • Reaction:

    • Heat the reaction mixture to the optimized temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathway and Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetal Transmetalation (Ar'B(OH)2 + Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The successful Suzuki-Miyaura cross-coupling of this compound hinges on the rational selection of the palladium catalyst system, base, and solvent. For this electron-deficient substrate, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly recommended. A systematic screening of reaction parameters, as outlined in this guide, is the most effective approach to identify the optimal conditions for a specific aryl halide coupling partner. The provided protocols offer a robust starting point for researchers in their synthetic endeavors.

References

Application Notes and Protocols: 3-Isopropoxy-5-trifluoromethylphenylboronic Acid in the Synthesis of PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxy-5-trifluoromethylphenylboronic acid is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its unique substitution pattern, featuring an isopropoxy group and a trifluoromethyl group, allows for the generation of complex molecules with desirable pharmacological properties. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the isopropoxy group can modulate solubility and protein-ligand interactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of potent and selective phosphoinositide 3-kinase (PI3K) inhibitors, with a focus on analogs of the clinical candidate CH5132799.

Application in the Synthesis of PI3K Inhibitors

This compound is a key reagent for introducing the 3-isopropoxy-5-trifluoromethylphenyl moiety into target molecules via Suzuki-Miyaura cross-coupling reactions. This synthetic strategy is widely employed in the construction of biaryl structures, which are common scaffolds in kinase inhibitors.

A notable application of this boronic acid is in the synthesis of analogs of CH5132799, a potent and selective inhibitor of class I PI3Ks, particularly the p110α isoform.[1][2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[3][4] CH5132799 has demonstrated significant antitumor activity in preclinical models, especially in tumors harboring PIK3CA mutations.[2]

Quantitative Data: Inhibitory Activity of CH5132799

The following table summarizes the in vitro inhibitory activity of CH5132799 against various PI3K isoforms and mutants. This data is crucial for understanding its selectivity profile and potential therapeutic applications.

Target EnzymeIC50 (nM)Reference
PI3Kα (wild-type)14[1][2]
PI3Kα (E542K mutant)6.7[5]
PI3Kα (E545K mutant)6.7[5]
PI3Kα (H1047R mutant)5.6[5]
PI3Kβ120[5]
PI3Kδ500[5]
PI3Kγ36[5]
mTOR>10,000[1]
Vps34 (Class III PI3K)>1,400[1]

Experimental Protocols

Synthesis of a CH5132799 Analog via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable heterocyclic halide to generate a biaryl core structure analogous to that found in CH5132799.

Diagram of the Synthetic Workflow:

G reagent1 This compound reaction Suzuki-Miyaura Coupling reagent1->reaction reagent2 Heterocyclic Halide (e.g., 4-chloro-pyrrolo[2,3-d]pyrimidine derivative) reagent2->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., Na2CO3) base->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Biaryl Product (CH5132799 Analog) purification->product

Caption: Synthetic workflow for a CH5132799 analog.

Materials:

  • This compound

  • Appropriate heterocyclic halide (e.g., a 4-chloro-pyrrolo[2,3-d]pyrimidine derivative)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., 2 M aqueous sodium carbonate solution)

  • Solvent (e.g., Toluene or a mixture of Toluene and water)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add the heterocyclic halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (0.05 equiv).

  • Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Add the solvent (e.g., a 4:1 mixture of toluene and water).

  • To the stirred mixture, add the aqueous base solution (2.0 equiv).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate) and separating the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Biochemical Assay for PI3K Inhibition (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity (IC50) of the synthesized compound against PI3Kα.

Diagram of the TR-FRET Assay Workflow:

G compound_prep Prepare serial dilutions of test compound incubation1 Add test compound to wells and incubate compound_prep->incubation1 reagent_add Add PI3Kα enzyme, substrate (PIP2), and ATP to microplate wells reagent_add->incubation1 detection_add Add detection reagents (e.g., biotinylated PIP3 tracer and europium-labeled antibody) incubation1->detection_add incubation2 Incubate to allow for binding detection_add->incubation2 readout Read TR-FRET signal on a plate reader incubation2->readout analysis Calculate IC50 values readout->analysis

Caption: Workflow for the PI3K TR-FRET assay.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human PI3Kα enzyme

  • PI3K substrate (e.g., PIP2)

  • ATP

  • TR-FRET detection reagents (e.g., a kit containing a biotinylated PIP3 tracer, a europium-labeled anti-ADP antibody, and an Alexa Fluor® 647 labeled ADP tracer)

  • Assay buffer

  • 384-well microplates

  • TR-FRET enabled plate reader

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO, followed by dilution in the assay buffer.

  • In a 384-well plate, add the PI3Kα enzyme, the PIP2 substrate, and ATP.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Stop the reaction and initiate detection by adding the TR-FRET detection reagents.

  • Incubate the plate for another 30-60 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal using a compatible plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for PI3K Pathway Inhibition (Western Blot)

This protocol describes the use of Western blotting to assess the inhibition of AKT phosphorylation in cancer cells treated with the synthesized compound, providing evidence of cellular target engagement.

Diagram of the Western Blot Workflow:

G cell_culture Culture cancer cells (e.g., with PIK3CA mutation) treatment Treat cells with varying concentrations of the inhibitor cell_culture->treatment lysis Lyse cells to extract proteins treatment->lysis quantification Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking probing Probe with primary antibodies (anti-pAKT, anti-total AKT) blocking->probing secondary_ab Incubate with HRP-conjugated secondary antibodies probing->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensities detection->analysis

Caption: Workflow for Western blot analysis of pAKT.

Materials:

  • Cancer cell line with an activating PIK3CA mutation (e.g., MCF-7, T-47D)

  • Synthesized inhibitor compound

  • Cell culture medium and supplements

  • Lysis buffer

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the synthesized inhibitor for a specified duration (e.g., 2 hours). Include a vehicle-treated control.

  • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total AKT to confirm equal protein loading.

  • Analyze the band intensities to determine the dose-dependent inhibition of AKT phosphorylation.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell fate. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTORC1, leading to increased protein synthesis and cell growth. Inhibitors like CH5132799 block the initial step of this cascade by inhibiting PI3K, thereby preventing the activation of AKT and its downstream effectors.

Diagram of the PI3K/AKT/mTOR Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor 3-Isopropoxy-5-trifluoromethylphenyl -based Inhibitor Inhibitor->PI3K Inhibition

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3-Isopropoxy-5-trifluoromethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Isopropoxy-5-trifluoromethylphenylboronic acid is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 3-isopropoxy-5-trifluoromethylphenyl moiety into target molecules. This functional group is of particular interest in drug discovery due to the unique properties conferred by the trifluoromethyl and isopropoxy substituents. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This document provides detailed protocols and application notes for the synthesis of bioactive molecules using this versatile reagent, with a focus on the synthesis of the potent and selective TRPM8 antagonist, PF-05105679.

Core Application: Synthesis of TRPM8 Antagonist PF-05105679

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a well-established target for the treatment of cold-related pain. Antagonists of this channel have shown potential in preclinical and clinical studies for managing conditions such as cold-induced allodynia and hyperalgesia. PF-05105679 is a selective TRPM8 antagonist that has demonstrated clinical efficacy in treating cold-related pain. The synthesis of PF-05105679 involves a key Suzuki-Miyaura coupling reaction between this compound and a suitable isoquinoline derivative.

Biological Activity Data

The introduction of the 3-isopropoxy-5-trifluoromethylphenyl group is crucial for the high antagonistic potency of PF-05105679 against the TRPM8 channel.

Compound NameTargetIC50 (nM)Biological Effect
PF-05105679 TRPM8103Selective antagonist of the TRPM8 ion channel[1][2]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the Suzuki-Miyaura cross-coupling reaction to synthesize diaryl compounds. This can be adapted for the specific synthesis of PF-05105679.

Materials:

  • Aryl halide (e.g., 1-chloro-isoquinoline derivative)

  • This compound (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer with hot plate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, this compound, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Synthesis of PF-05105679 (Proposed)

While a specific detailed protocol for the synthesis of PF-05105679 starting from this compound is not publicly available in the provided search results, a plausible synthetic route based on the general Suzuki coupling protocol is outlined below. The key step is the coupling of this compound with a suitable 1-halo-isoquinoline precursor.

Step 1: Synthesis of the Isoquinoline Coupling Partner

The synthesis of the required 1-chloro-isoquinoline derivative can be achieved through established methods in organic synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions followed by chlorination.

Step 2: Suzuki-Miyaura Coupling

  • Reactants:

    • 1-Chloro-isoquinoline derivative

    • This compound

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: 1,4-Dioxane/Water

  • Procedure: Follow the general Suzuki-Miyaura coupling protocol described above.

Visualizations

Signaling Pathway of TRPM8 Antagonism

The TRPM8 ion channel is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. Upon activation, it allows the influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of the sensory neuron and the sensation of cold. TRPM8 antagonists, such as PF-05105679, block this channel, thereby inhibiting the signaling cascade responsible for cold sensation and pain.

TRPM8_Antagonism cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_antagonist Antagonist cluster_cellular_response Cellular Response Cold Temperature Cold Temperature TRPM8 TRPM8 Cold Temperature->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Cation Influx Cation Influx (Ca²⁺, Na⁺) TRPM8->Cation Influx Opens PF05105679 PF-05105679 PF05105679->TRPM8 Blocks Depolarization Depolarization Cation Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Cold Sensation Cold Sensation/ Pain Action Potential->Cold Sensation

Caption: Mechanism of TRPM8 antagonism by PF-05105679.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis and purification of a bioactive molecule using a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants Combine Aryl Halide, Boronic Acid, and Base Inert Establish Inert Atmosphere (Ar/N₂) Reactants->Inert Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Inert->Solvent_Catalyst Heat Heat to 80-100 °C with Stirring Solvent_Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Bioactive Molecule Purify->Product

Caption: General workflow for Suzuki-Miyaura synthesis.

References

Application Notes and Protocols: 3-Isopropoxy-5-trifluoromethylphenylboronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxy-5-trifluoromethylphenylboronic acid is an aromatic boronic acid derivative with significant potential in the field of materials science, particularly in the development of advanced organic electronic materials. The unique substitution pattern, featuring an electron-donating isopropoxy group and a strongly electron-withdrawing trifluoromethyl group, allows for precise tuning of the electronic and physical properties of resulting materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of conjugated polymers for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

The isopropoxy group generally enhances the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing and device fabrication. Concurrently, the trifluoromethyl group is known to improve thermal stability, chemical resistance, and can favorably modulate the frontier molecular orbital energy levels (HOMO/LUMO) for efficient charge injection and transport in electronic devices.[1][2]

Key Applications in Materials Science

The primary application of this compound in materials science is as a monomer in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize well-defined conjugated polymers.[3][4][5][6] These polymers can be designed to exhibit specific optoelectronic properties for use in:

  • Organic Light-Emitting Diodes (OLEDs): As a component of the emissive or charge transport layers. The trifluoromethyl group can help in lowering the LUMO energy level, facilitating electron injection.[2]

  • Organic Field-Effect Transistors (OFETs): The rigid backbone of polymers synthesized using this monomer can promote ordered packing in the solid state, which is essential for high charge carrier mobility.

  • Organic Photovoltaics (OPVs): As a component of the donor or acceptor material, where its electronic properties can be tuned to optimize the absorption spectrum and charge separation efficiency.

  • Sensors: The aromatic framework can be functionalized to interact with specific analytes, and the resulting changes in the polymer's electronic properties can be used for sensing applications.

Physicochemical Properties

While extensive experimental data for polymers derived specifically from this compound is not widely published, the expected properties can be inferred from the influence of its constituent functional groups. The following table summarizes the anticipated properties of a hypothetical 1:1 alternating copolymer of this compound and a generic dibromo-aromatic comonomer.

PropertyExpected Value/CharacteristicRationale
Molecular Weight (Mn) 15,000 - 40,000 g/mol Achievable via Suzuki polymerization, sufficient for good film formation.
Polydispersity Index (PDI) 1.5 - 2.5Typical for step-growth polymerization like Suzuki coupling.
Solubility Good in common organic solvents (Toluene, THF, Chloroform)The isopropoxy group enhances solubility, facilitating solution processing.
Thermal Stability (Td, 5% wt. loss) > 350 °CThe trifluoromethyl group and aromatic backbone contribute to high thermal stability.[1]
HOMO Energy Level -5.4 to -5.8 eVThe electron-withdrawing trifluoromethyl group lowers the HOMO level.[2]
LUMO Energy Level -2.8 to -3.2 eVThe electron-withdrawing trifluoromethyl group lowers the LUMO level, aiding electron injection.[2]
Electrochemical Band Gap 2.6 - 3.0 eVTunable based on the comonomer; suitable for blue-green light emission in OLEDs.
Fluorescence Quantum Yield (in solution) 0.4 - 0.7Dependent on the overall polymer structure and purity.

Experimental Protocols

The following is a detailed protocol for the synthesis of a conjugated polymer using this compound via a Suzuki-Miyaura polycondensation reaction.

Protocol 1: Synthesis of a Copolymer via Suzuki-Miyaura Polycondensation

Materials:

  • This compound (1.0 equiv)

  • Dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃) (1-2 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (3.0 equiv)

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system

  • Anhydrous, degassed solvents (e.g., Toluene, THF, 1,4-Dioxane, and water)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Purification supplies (e.g., silica gel, celite, precipitation solvents like methanol and acetone)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the dihaloaromatic comonomer, and the base.

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle at least three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of Toluene and water). If a phase-transfer catalyst is used, add it at this stage. Subsequently, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) by taking small aliquots from the reaction mixture over time. The reaction is typically complete within 24-48 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with a suitable organic solvent like toluene or chloroform.

    • Wash the organic phase sequentially with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Precipitate the crude polymer by slowly adding the concentrated solution to a non-solvent such as methanol or acetone.

    • Collect the polymer by filtration and wash it with the non-solvent to remove residual catalyst and unreacted monomers.

    • For further purification, the polymer can be subjected to Soxhlet extraction with different solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene to extract the pure polymer).

  • Characterization: The final polymer should be dried under vacuum and characterized by standard techniques such as ¹H NMR, ¹³C NMR, GPC, TGA, DSC, UV-Vis spectroscopy, and fluorescence spectroscopy.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Purification reagents 1. Add Monomers & Base (Boronic Acid, Dihalide, K2CO3) inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar) reagents->inert solvents 3. Add Degassed Solvents & Catalyst inert->solvents heating 4. Heat and Stir (e.g., 90°C, 24-48h) solvents->heating monitoring 5. Monitor Progress (GPC) heating->monitoring workup 6. Aqueous Workup & Solvent Removal monitoring->workup precipitation 7. Precipitate Polymer (in Methanol) workup->precipitation soxhlet 8. Soxhlet Extraction precipitation->soxhlet characterization 9. Characterization (NMR, GPC, TGA, etc.) soxhlet->characterization

Caption: Experimental workflow for the synthesis of a conjugated polymer via Suzuki-Miyaura polycondensation.

logical_relationship cluster_substituents Substituent Effects cluster_properties Material Properties boronic_acid 3-Isopropoxy-5-trifluoromethyl- phenylboronic acid isopropoxy Isopropoxy Group (-OCH(CH3)2) boronic_acid->isopropoxy trifluoromethyl Trifluoromethyl Group (-CF3) boronic_acid->trifluoromethyl solubility Enhanced Solubility isopropoxy->solubility stability Improved Thermal & Chemical Stability trifluoromethyl->stability electronics Tuned Electronic Properties (Lower HOMO/LUMO) trifluoromethyl->electronics application Advanced Organic Electronic Materials (OLEDs, OFETs) solubility->application stability->application electronics->application

Caption: Influence of substituents on the properties of materials derived from the boronic acid.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Isopropoxy-5-trifluoromethylphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-isopropoxy-5-trifluoromethylphenylboronic acid and various aryl halides. This class of reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic synthesis. The reaction joins an organoboron compound (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of starting materials. Boronic acids are generally stable, less toxic than other organometallic reagents, and the inorganic by-products are easily removed, simplifying purification.

This document focuses on the specific application of coupling this compound with aryl halides. The presence of both an electron-donating isopropoxy group and a strong electron-withdrawing trifluoromethyl group on the phenylboronic acid can influence its reactivity. These protocols are based on established methodologies for similar substituted arylboronic acids and provide a starting point for reaction optimization.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group to the Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Data Presentation: Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. Below is a summary of commonly used conditions that can be adapted for the coupling of this compound.

Parameter Commonly Used Reagents and Conditions Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃Catalyst loading typically ranges from 0.5 to 10 mol%.
Ligand PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos, dppfOften used with Pd(OAc)₂ or Pd₂(dba)₃ to form the active catalyst in situ.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, KFAn inorganic base is required to activate the boronic acid. The choice of base can significantly impact the reaction outcome.
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile, Water (often as a co-solvent)A mixture of an organic solvent and an aqueous base solution is common.
Temperature Room Temperature to 120 °CReaction temperature is dependent on the reactivity of the coupling partners.
Aryl Halide Reactivity I > Br > OTf > ClThe reactivity of the aryl halide follows this general trend.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a widely used and reliable method for a broad range of substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Procedure for Less Reactive Aryl Halides using a Buchwald Ligand

For less reactive aryl halides, such as aryl chlorides, or for sterically hindered substrates, a more active catalyst system is often required.

Materials:

  • This compound

  • Aryl chloride or hindered aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine this compound (1.5 mmol), the aryl halide (1.0 mmol), and potassium phosphate (3.0 mmol).

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.08 mmol, 8 mol%).

  • Seal the tube, and evacuate and backfill with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether (25 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the pure product.

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Mechanism cluster_catalyst Catalytic Cycle cluster_reagents Reagents Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'->Pd(0) Product Ar-Ar' Ar-Pd(II)-Ar'->Product Reductive Elimination Aryl-Halide Ar-X Aryl-Halide->Ar-Pd(II)-X Oxidative Addition Boronic_Acid Ar'-B(OR)₂ Boronic_Acid->Ar-Pd(II)-Ar' Transmetalation Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)-Ar'

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Boronic Acid, Aryl Halide, Base, and Catalyst start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying purification Concentrate and Purify (Column Chromatography) drying->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Application Notes and Protocols: Base and Solvent Effects in Suzuki-Miyaura Coupling Reactions with 3-Isopropoxy-5-trifluoromethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxy-5-trifluoromethylphenylboronic acid is a valuable reagent in medicinal chemistry and materials science, frequently employed in the synthesis of complex organic molecules. Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The success of this transformation is highly dependent on the judicious selection of reaction parameters, with the choice of base and solvent playing a pivotal role in achieving optimal yields and purity. This document provides a detailed overview of these effects, along with generalized experimental protocols and illustrative data to guide reaction optimization.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The reaction mechanism involves a catalytic cycle with a palladium complex. A crucial step in this cycle is the transmetalation of the organic group from the boronic acid to the palladium center. For this to occur efficiently, the boronic acid must be activated. This is the primary role of the base, which converts the neutral boronic acid into a more nucleophilic boronate species, thereby facilitating the transmetalation step.

The solvent system is equally critical, as it must solubilize the reactants, catalyst, and base. Furthermore, the polarity and coordinating ability of the solvent can influence the stability of catalytic intermediates and the overall reaction rate and selectivity.

The Role of the Base in Activating this compound

The selection of a suitable base is critical for the activation of this compound. The base reacts with the boronic acid to form a more nucleophilic boronate anion, which readily undergoes transmetalation with the palladium catalyst. Common bases used in Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).

The strength and nature of the base can significantly impact the reaction outcome. Stronger bases can lead to faster reaction rates but may also promote side reactions, such as decomposition of the starting materials or catalyst. Milder bases are often preferred to maintain a balance between reactivity and selectivity. The choice of cation associated with the base (e.g., Na⁺, K⁺, Cs⁺) can also influence the reaction, often due to differences in solubility and coordination to the palladium catalyst.

The Influence of the Solvent System

The solvent plays a multifaceted role in the Suzuki-Miyaura coupling. It must effectively dissolve the aryl halide, the boronic acid, the base, and the palladium catalyst to ensure a homogeneous reaction mixture. Common solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF).

Often, a mixture of an organic solvent and water is employed. The presence of water can be beneficial as it helps to dissolve inorganic bases and can facilitate the formation of the active boronate species. However, the ratio of the organic solvent to water must be carefully optimized, as an excess of water can lead to undesired side reactions, such as protodeboronation of the boronic acid. The polarity of the solvent can also influence the rate of the oxidative addition and reductive elimination steps in the catalytic cycle.

Data Presentation: Illustrative Base and Solvent Screening

The following tables summarize the expected impact of different bases and solvents on the yield of the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This data is illustrative and intended to serve as a starting point for reaction optimization. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Effect of Different Bases on Reaction Yield

EntryBase (2.0 equiv)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Dioxane/H₂O (4:1)901275
2Na₂CO₃Dioxane/H₂O (4:1)901268
3Cs₂CO₃Dioxane/H₂O (4:1)901285
4K₃PO₄Dioxane/H₂O (4:1)901292
5NaOHDioxane/H₂O (4:1)901255

Table 2: Effect of Different Solvents on Reaction Yield

EntryBaseSolvent (v/v)Temperature (°C)Time (h)Yield (%)
1K₃PO₄Dioxane/H₂O (4:1)901292
2K₃PO₄Toluene/H₂O (4:1)901288
3K₃PO₄THF/H₂O (4:1)701285
4K₃PO₄DMF/H₂O (4:1)901278
5K₃PO₄Acetonitrile/H₂O (4:1)801272

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This should be considered a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and the chosen base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n PdII_Complex Ar-Pd(II)-X (L_n) Pd0->PdII_Complex Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition PdII_Aryl_Complex Ar-Pd(II)-R (L_n) PdII_Complex->PdII_Aryl_Complex Boronic_Acid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Boronic_Acid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Transmetalation Transmetalation PdII_Aryl_Complex->Pd0 Product Ar-R PdII_Aryl_Complex->Product Reductive_Elimination Reductive Elimination

Caption: Suzuki-Miyaura catalytic cycle.

Experimental_Workflow Start Start: Reaction Setup Reactants Combine Aryl Halide, Boronic Acid, Catalyst, and Base in Schlenk Flask Start->Reactants Inert_Atmosphere Evacuate and Backfill with Inert Gas (3x) Reactants->Inert_Atmosphere Solvent_Addition Add Degassed Solvent System Inert_Atmosphere->Solvent_Addition Reaction Heat and Stir Reaction Mixture Solvent_Addition->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Cool, Dilute, and Perform Aqueous Workup Monitoring->Workup Purification Dry, Concentrate, and Purify by Column Chromatography Workup->Purification End End: Isolated Product Purification->End

Caption: General experimental workflow.

Application Notes: One-Pot Synthesis of Biaryl and Heteroaryl Scaffolds Using 3-Isopropoxy-5-trifluoromethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In modern medicinal chemistry and drug development, the creation of complex molecular architectures with efficiency and precision is paramount. Arylboronic acids are indispensable reagents in this field, primarily for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The specific reagent, 3-Isopropoxy-5-trifluoromethylphenylboronic acid , is a valuable building block for introducing a substituted phenyl ring into target molecules. The trifluoromethyl (CF3) group is known to enhance crucial pharmaceutical properties, including metabolic stability, lipophilicity, and binding affinity of drug candidates.

One-pot synthesis protocols, particularly the sequential borylation of an aryl halide followed by a Suzuki-Miyaura cross-coupling, offer significant advantages over traditional multi-step procedures.[1][2] These methods improve process efficiency by reducing the need for isolation and purification of intermediates, which saves time, reduces solvent waste, and can increase overall yield.[2] This document provides a detailed protocol for a general one-pot, two-step borylation/Suzuki cross-coupling reaction, a methodology well-suited for synthesizing complex biaryl compounds, including those that serve as kinase inhibitors.[3]

Principle of the Method

The process involves two sequential palladium-catalyzed reactions in a single vessel.

  • Miyaura Borylation: An initial aryl or heteroaryl halide (Ar¹-X) is reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or bis-boronic acid (B₂(OH)₄), to form an in-situ boronate ester or boronic acid (Ar¹-Bpin or Ar¹-B(OH)₂).

  • Suzuki-Miyaura Cross-Coupling: Without isolating the boronic intermediate, a second aryl halide (in this context, a compound to be coupled with this compound) and an aqueous base are added. The palladium catalyst, now reformed, facilitates the cross-coupling between the two partners to yield the final biaryl product (Ar¹-Ar²).

This one-pot approach is highly efficient for creating diverse molecular scaffolds from readily available aryl halides.[4][5]

Experimental Workflow and Logical Diagram

The following diagram illustrates the logical flow of the one-pot borylation and Suzuki cross-coupling process.

G Diagram 1: One-Pot Borylation/Suzuki Coupling Workflow cluster_setup Reaction Setup cluster_borylation Step 1: Borylation cluster_coupling Step 2: Suzuki Coupling cluster_workup Workup & Purification A Combine Aryl Halide 1 (Ar¹-X), Diboron Reagent (B₂pin₂), Catalyst & Ligand, and Base 1 (KOAc) in Solvent (e.g., Dioxane) B Heat Reaction Mixture (e.g., 80-100 °C or Microwave) to form Ar¹-Bpin Intermediate A->B Heat C Add Aryl Halide 2 (Ar²-X) (or this compound) and Aqueous Base 2 (e.g., K₂CO₃) B->C Sequential Addition D Continue Heating to Complete Cross-Coupling C->D Heat E Cool Reaction, Perform Aqueous Workup (Extraction) D->E Reaction Complete F Purify Product via Column Chromatography E->F Isolate Crude G Diagram 2: Inhibition of a Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Cell Proliferation, Survival TF->Response Inhibitor Synthesized Inhibitor (e.g., from Ar¹-Ar²) Inhibitor->RAF  Inhibits

References

Application Notes and Protocols for Scale-up Synthesis of Triazine-Based PDE Inhibitors using 3-Isopropoxy-5-trifluoromethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the scale-up synthesis of biaryl triazine derivatives utilizing 3-Isopropoxy-5-trifluoromethylphenylboronic acid. Such derivatives are of significant interest in drug discovery, particularly as potential phosphodiesterase (PDE) inhibitors for the treatment of Central Nervous System (CNS) disorders. The protocols outlined below are designed to be scalable and are based on established Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the isopropoxy group can modulate lipophilicity and pharmacokinetic properties.[1] A key application of this reagent is in the synthesis of biaryl compounds through palladium-catalyzed Suzuki-Miyaura coupling reactions.[2] These biaryl motifs are core structures in many biologically active molecules, including inhibitors of phosphodiesterases (PDEs).[3]

PDEs are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] Inhibition of specific PDEs can modulate signaling pathways implicated in various CNS disorders, making them attractive therapeutic targets.[6][7] This document details a representative scale-up protocol for the synthesis of a 2-(3-Isopropoxy-5-trifluoromethylphenyl)-4-amino-6-methyl-1,3,5-triazine, a potential PDE inhibitor.

Key Reaction Parameters for Scale-Up

Successful and safe scale-up of the Suzuki-Miyaura coupling requires careful consideration of several critical parameters:

  • Catalyst and Ligand Selection: For coupling with aryl chlorides, which are often more cost-effective for large-scale synthesis, highly active palladium catalysts and bulky, electron-rich phosphine ligands are typically required to promote efficient oxidative addition.[8][9]

  • Base and Solvent System: The choice of base is crucial for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[9] The solvent system often consists of an organic solvent like toluene or dioxane with an aqueous phase.[8]

  • Reaction Temperature and Time: These parameters need to be optimized to ensure complete reaction while minimizing the formation of impurities. Reaction progress should be monitored by techniques like HPLC or LC-MS.[9]

  • Work-up and Purification: Procedures must be robust and scalable to effectively remove the palladium catalyst, inorganic salts, and other process impurities to ensure the high purity of the final product.

Experimental Protocols

Protocol 1: Scale-up Synthesis of 2-(3-Isopropoxy-5-trifluoromethylphenyl)-4-amino-6-methyl-1,3,5-triazine

This protocol describes a representative procedure for the scale-up of the Suzuki-Miyaura coupling reaction in a 20 L reactor.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (kg)Moles (mol)
This compound1256345-44-4248.011.004.03
2-Amino-4-chloro-6-methyl-1,3,5-triazine5694-02-0144.560.644.43
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.0370.040
Buchwald SPhos Ligand657408-07-6410.470.0330.081
Potassium Carbonate (K₂CO₃)584-08-7138.211.6712.09
Toluene108-88-392.1410 L-
Water7732-18-518.022 L-

Procedure:

  • Reactor Setup: Charge the 20 L reactor with this compound (1.00 kg), 2-Amino-4-chloro-6-methyl-1,3,5-triazine (0.64 kg), and Toluene (10 L).

  • Inerting: Sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen. Maintain a positive nitrogen pressure throughout the reaction.

  • Base Addition: Prepare a solution of Potassium Carbonate (1.67 kg) in degassed water (2 L). Add the aqueous base solution to the reactor with vigorous agitation.

  • Catalyst Premix: In a separate, inerted vessel, dissolve Pd₂(dba)₃ (0.037 kg) and SPhos (0.033 kg) in a portion of the toluene.

  • Reaction: Heat the reactor contents to 80-90 °C. Once the temperature is stable, add the catalyst premix. Maintain the reaction temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting materials are consumed (<1%).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the aqueous layer.

    • Wash the organic layer with brine (2 x 2 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Expected Yield and Purity:

ParameterValue
Theoretical Yield1.25 kg
Expected Yield1.00 - 1.13 kg (80-90%)
Purity (by HPLC)>98%

Signaling Pathway and Experimental Workflow

The synthesized triazine derivatives are designed to act as phosphodiesterase (PDE) inhibitors. PDEs hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways within the Central Nervous System (CNS). By inhibiting PDEs, these derivatives can increase the intracellular levels of cAMP and/or cGMP, thereby modulating downstream signaling cascades involved in neuronal survival, synaptic plasticity, and memory formation.[6][10][11] This can be beneficial in treating neurodegenerative and psychiatric disorders.[4][7]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP/GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate PKA_PKG Protein Kinase A/G (PKA/PKG) cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP / GMP (Inactive) PDE->AMP_GMP Hydrolyzes Downstream Downstream Effectors PKA_PKG->Downstream CREB CREB PKA_PKG->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene_Expression Regulates Inhibitor Triazine Derivative (PDE Inhibitor) Inhibitor->PDE Inhibits

Caption: Signaling pathway of PDE inhibition by triazine derivatives.

experimental_workflow start Start: Reagent Preparation reagents Charge Reactor: - Boronic Acid - Chloro-triazine - Toluene start->reagents inert Inert Atmosphere (Nitrogen Purge) reagents->inert base Add Aqueous Base (K2CO3 Solution) inert->base heat Heat to 80-90 °C base->heat catalyst Add Catalyst Premix (Pd2(dba)3 / SPhos) heat->catalyst reaction Suzuki-Miyaura Coupling (12-18 hours) catalyst->reaction monitor Reaction Monitoring (HPLC) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Phase Separation monitor->workup Complete purify Crystallization & Isolation workup->purify end Final Product: Biaryl Triazine Derivative purify->end

Caption: Experimental workflow for scale-up synthesis.

References

Application Notes and Protocols for Protecting Group Strategies in Reactions of 3-Isopropoxy-5-trifluoromethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed strategies and experimental protocols for the protection and deprotection of 3-isopropoxy-5-trifluoromethylphenylboronic acid, a key building block in medicinal chemistry and materials science. The unique electronic nature of this compound, bearing both a moderately electron-donating isopropoxy group and a strongly electron-withdrawing trifluoromethyl group, necessitates careful selection of protecting groups to ensure successful downstream reactions, such as the widely used Suzuki-Miyaura cross-coupling.

Introduction to Protecting Group Strategies for Boronic Acids

Boronic acids are versatile reagents, but their utility can be hampered by their propensity to undergo side reactions such as protodeboronation or the formation of boroxines.[1] Protecting the boronic acid moiety as a boronate ester can mitigate these issues, enhancing stability and allowing for a broader range of reaction conditions. Common protecting groups include pinacol, N-methyliminodiacetic acid (MIDA), and catechol.[1] The choice of protecting group depends on the desired stability and the specific conditions required for subsequent synthetic steps.

Selecting the Appropriate Protecting Group

The selection of a suitable protecting group for this compound should be guided by the planned synthetic route. The electron-withdrawing trifluoromethyl group can influence the reactivity of the boronic acid and the stability of the corresponding boronate esters.

A logical workflow for selecting a protecting group is outlined below:

G start Start: Need to protect This compound q1 Is the subsequent reaction a one-pot Suzuki-Miyaura coupling? start->q1 pinacol Use Pinacol Ester: - Good stability for purification - Can often be used directly in coupling q1->pinacol Yes q2 Are harsh reaction conditions (strong acid/base, oxidants/reductants) planned before the coupling step? q1->q2 No end Proceed with synthesis pinacol->end mida Use MIDA Ester: - High stability to a wide range of reagents - Requires a separate deprotection step q2->mida Yes catechol Consider Catechol Ester: - Can be used for specific applications - Deprotection under mild conditions q2->catechol No mida->end catechol->end G reagents Combine Aryl Halide, Protected Boronic Acid, Pd Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent reaction Heat to Reaction Temperature under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify by Column Chromatography workup->purification product Isolated Biaryl Product purification->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Isopropoxy-5-trifluoromethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize the yield of Suzuki coupling reactions involving 3-Isopropoxy-5-trifluoromethylphenylboronic acid. This boronic acid presents unique challenges due to the presence of both a sterically demanding isopropoxy group and an electron-withdrawing trifluoromethyl group.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

Answer:

Low yields in Suzuki coupling reactions with this substrate are often attributed to a combination of steric hindrance and electronic effects. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Inactivity: The palladium catalyst and its coordinating ligand are crucial for the reaction's success. Ensure that your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are fresh and have been stored under an inert atmosphere to prevent degradation. For this sterically hindered and electron-deficient boronic acid, consider using bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the challenging oxidative addition and reductive elimination steps.[1][2]

  • Ineffective Base: The choice of base is critical for the transmetalation step. For electron-deficient boronic acids, stronger, non-nucleophilic bases are often required. If you are using weaker bases like Na₂CO₃ or K₂CO₃ with minimal success, consider switching to stronger bases such as K₃PO₄ or Cs₂CO₃.[1][3]

  • Inappropriate Solvent System: The solvent plays a key role in the solubility of reactants and the stability of the catalytic species. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly used, often in combination with water to facilitate the dissolution of the base.[1] Experiment with different solvent ratios or consider using anhydrous solvents if protodeboronation is suspected.

  • Reaction Temperature and Time: Due to the steric hindrance, higher reaction temperatures (typically 80-110 °C) and longer reaction times may be necessary to achieve a reasonable conversion.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Question 2: I am observing a significant amount of homocoupling of the boronic acid and/or protodeboronation. How can I minimize these side reactions?

Answer:

Homocoupling of the boronic acid and protodeboronation are common side reactions, especially with electron-deficient boronic acids. Here are some strategies to mitigate these issues:

  • Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids.

  • Minimizing Water: While water can be beneficial for dissolving the base, an excess can lead to protodeboronation. If this is a major issue, try using anhydrous solvents and a finely powdered, anhydrous base. Some protocols suggest that for bases like K₃PO₄, a small amount of water is necessary for activation.[5]

  • Choice of Base: Using a milder base like KF can sometimes reduce the rate of protodeboronation, although it may also slow down the desired coupling reaction.[6]

  • Boronic Ester Derivatives: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). These are generally more resistant to protodeboronation and can slowly release the boronic acid into the reaction mixture.

Question 3: The purification of my product is complicated by the presence of residual palladium catalyst and ligand byproducts. What are the best practices for purification?

Answer:

Post-reaction purification can be challenging. Here are some recommendations:

  • Filtration: After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite® to remove the precipitated palladium black and other insoluble materials.

  • Aqueous Workup: A standard aqueous workup can help remove inorganic salts.

  • Column Chromatography: Flash column chromatography on silica gel is typically effective for separating the desired product from starting materials and byproducts. A gradient elution system, for example with hexanes and ethyl acetate, is often successful.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst system for the Suzuki coupling of this compound?

A1: For challenging substrates like this, palladium precatalysts combined with bulky, electron-rich phosphine ligands are highly recommended. Systems like Pd₂(dba)₃ with SPhos or XPhos, or commercially available precatalysts like XPhos Pd G3, have shown great success in similar couplings.[1][3]

Q2: Which base should I choose as a starting point for optimization?

A2: A strong base like potassium phosphate (K₃PO₄) is a good starting point for the Suzuki coupling of electron-deficient boronic acids.[1][3] Cesium carbonate (Cs₂CO₃) is another excellent but more expensive option.

Q3: What is the ideal reaction temperature?

A3: A temperature range of 80-110 °C is typically effective.[4] The optimal temperature will depend on the specific substrates, catalyst, and solvent system used and should be determined through screening.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can be used.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions with structurally similar electron-deficient and sterically hindered arylboronic acids. These should serve as a starting point for optimizing the reaction with this compound.

Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10012<10
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O (4:1)100875
3XPhos Pd G3 (2)-K₃PO₄ (2)THF/H₂O (10:1)801285
4Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)100665
5XPhos Pd G3 (2)-Cs₂CO₃ (2)2-MeTHF/H₂O (10:1)901092

Note: Yields are based on reactions with analogous trifluoromethyl-substituted phenylboronic acids and may vary for this compound.

Experimental Protocols

Standard Protocol for Suzuki Coupling with this compound:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Add degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pdiilx Ar-Pd(II)L2-X pd0->pdiilx oadd Oxidative Addition oadd->pdiilx pdiilr Ar-Pd(II)L2-Ar' pdiilx->pdiilr trans Transmetalation trans->pdiilr pdiilr->pd0 product Ar-Ar' pdiilr->product redel Reductive Elimination redel->pd0 product->redel react1 Ar-X react1->oadd react2 Ar'B(OH)2 react2->trans base Base base->trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Check Catalyst/Ligand Activity (Freshness, Storage) start->check_catalyst check_base Evaluate Base Strength (e.g., K₃PO₄, Cs₂CO₃) start->check_base check_solvent Optimize Solvent System (e.g., Dioxane/H₂O, THF/H₂O) start->check_solvent check_temp Increase Reaction Temperature (80-110 °C) start->check_temp side_reactions Side Reactions Observed? (Homocoupling, Protodeboronation) check_catalyst->side_reactions check_base->side_reactions check_solvent->side_reactions check_temp->side_reactions degas Thoroughly Degas Reagents and Solvents side_reactions->degas Yes anhydrous Consider Anhydrous Conditions side_reactions->anhydrous Yes boronate_ester Use Boronate Ester side_reactions->boronate_ester Yes success Improved Yield side_reactions->success No degas->success anhydrous->success boronate_ester->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Preventing deboronation of 3-Isopropoxy-5-trifluoromethylphenylboronic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Isopropoxy-5-trifluoromethylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent in chemical reactions, with a particular focus on preventing deboronation.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem for this compound?

A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of 1-isopropoxy-3-trifluoromethylbenzene as a byproduct, reducing the yield of your desired coupled product. This compound is particularly susceptible to this reaction due to the electron-withdrawing nature of the trifluoromethyl group, which destabilizes the carbon-boron bond.[2][3]

Q2: What are the common causes of deboronation during a Suzuki-Miyaura coupling reaction?

A2: The primary causes of deboronation in Suzuki-Miyaura reactions are elevated temperatures and the presence of a strong base in an aqueous environment.[4][5] Basic conditions, which are typically required for the transmetalation step of the catalytic cycle, can promote the formation of a boronate species that is more prone to protonolysis.[2][4]

Q3: How can I tell if deboronation is occurring in my reaction?

A3: The most common indicator of deboronation is the detection of the corresponding protodeboronated byproduct, in this case, 1-isopropoxy-3-trifluoromethylbenzene, in your reaction mixture. This can be identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) by looking for the mass of the byproduct. You will also likely observe a lower than expected yield of your desired product.

Q4: Is it possible to completely eliminate deboronation?

A4: While complete elimination may not always be feasible, deboronation can be significantly minimized by carefully selecting reaction conditions and, if necessary, modifying the boronic acid to a more stable form, such as a boronic ester.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in reactions, particularly Suzuki-Miyaura coupling.

Problem Potential Cause Suggested Solution(s)
Low yield of desired product and presence of 1-isopropoxy-3-trifluoromethylbenzene byproduct. Protodeboronation of the starting material.1. Optimize Reaction Conditions: Lower the reaction temperature and consider using a milder base. 2. Use a More Stable Boron Reagent: Convert the boronic acid to its pinacol or MIDA ester derivative. 3. Employ a Highly Active Catalyst: A more efficient catalyst can promote the desired coupling to outcompete deboronation.
Reaction is sluggish at lower temperatures. The catalytic system is not active enough at the reduced temperature.1. Screen Different Catalysts and Ligands: Modern palladium catalysts and ligands are highly active at lower temperatures. 2. Increase Catalyst Loading: A modest increase in catalyst loading can sometimes improve reaction rates without significantly increasing side reactions.
Inconsistent results between batches. Variability in the quality of reagents or reaction setup.1. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, as excess water can promote deboronation. 2. Use Fresh Reagents: Ensure the boronic acid, base, and catalyst are of high quality and have been stored properly.

Strategies to Minimize Deboronation

The following tables summarize key experimental parameters that can be adjusted to minimize the deboronation of this compound.

Table 1: Effect of Base on Deboronation
Base Relative Strength Effect on Deboronation Recommendation
NaOH, KOHStrongHighNot recommended for sensitive substrates.
K₂CO₃, Cs₂CO₃ModerateModerateA good starting point for optimization.
K₃PO₄, CsFMildLowOften the best choice for minimizing deboronation.[5]
Table 2: Effect of Temperature on Deboronation
Temperature Range Relative Rate of Deboronation Recommendation
> 100 °CHighAvoid if possible.
60 - 80 °CModerateA reasonable starting point for many reactions.
Room Temperature - 60 °CLowIdeal if a sufficiently active catalyst is used.[5]
Table 3: Comparison of Boron Reagents
Reagent Type Stability Reactivity in Suzuki Coupling Recommendation
Boronic AcidLowerHighProne to deboronation, especially with electron-deficient systems.
Pinacol EsterHigherModerateA good first choice for increasing stability.[6]
MIDA EsterHighestLow (requires deprotection)Excellent for very sensitive substrates and for iterative cross-coupling strategies.[1][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Mild base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or THF)

  • Degassed water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl halide, this compound, and the mild base.

  • Add the palladium catalyst.

  • Add the anhydrous solvent and a minimal amount of degassed water (e.g., a 10:1 solvent to water ratio).

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Preparation of this compound pinacol ester

This protocol describes the conversion of the boronic acid to its more stable pinacol ester.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound and pinacol.

  • Add toluene to the flask.

  • Assemble a Dean-Stark apparatus and reflux the mixture.

  • Continue refluxing until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude pinacol ester.

  • The crude product can often be used directly in the subsequent coupling reaction or purified by recrystallization or column chromatography if necessary.

Protocol 3: Preparation of this compound MIDA ester

This protocol details the synthesis of the highly stable MIDA boronate ester.

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.05 equiv)

  • Toluene/DMSO mixture (e.g., 10:1)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound and N-methyliminodiacetic acid in the toluene/DMSO solvent mixture.[1]

  • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux to azeotropically remove water.[1]

  • After complete water removal (typically several hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water to remove any remaining MIDA.

  • Dry the organic layer, filter, and concentrate to obtain the crude MIDA ester.

  • Purify the product by column chromatography.

Visual Guides

The following diagrams illustrate key concepts and workflows related to preventing the deboronation of this compound.

Deboronation_Pathway A 3-Isopropoxy-5-trifluoromethyl- phenylboronic Acid B Suzuki Coupling (Desired Reaction) A->B Pd Catalyst, Base, Aryl Halide C Deboronation (Side Reaction) A->C Base, H₂O, Heat D Coupled Product B->D E 1-Isopropoxy-3-trifluoromethylbenzene C->E

Caption: Competing pathways for this compound.

Experimental_Workflow cluster_start Starting Material cluster_strategy Deboronation Prevention Strategy cluster_reaction Reaction cluster_outcome Outcome Start 3-Isopropoxy-5-trifluoromethyl- phenylboronic Acid Optimize Optimize Reaction Conditions Start->Optimize Esterify Convert to Boronic Ester (Pinacol/MIDA) Start->Esterify Suzuki Suzuki-Miyaura Coupling Optimize->Suzuki Esterify->Suzuki Product High Yield of Desired Product Suzuki->Product

Caption: Workflow for preventing deboronation in Suzuki-Miyaura coupling.

Boron_Reagent_Stability Relative Stability of Boron Reagents Stability Boronic Acid Pinacol Ester MIDA Ester Low Low Medium Medium High High

Caption: Relative stability of different boron reagents against deboronation.

References

Purification techniques for 3-Isopropoxy-5-trifluoromethylphenylboronic acid and its products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Isopropoxy-5-trifluoromethylphenylboronic acid and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for arylboronic acids, including this compound, are recrystallization, acid-base extraction, and column chromatography.[1] The choice of method depends on the nature of the impurities and the scale of the purification.

Q2: How can I remove unreacted this compound from my Suzuki coupling reaction mixture?

A2: Unreacted this compound can be effectively removed by performing a basic aqueous wash. By treating the crude reaction mixture with an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which can then be separated into the aqueous layer during an extraction.[2]

Q3: What are the typical impurities I might encounter after synthesizing this compound?

A3: Common impurities include protodeboronation products (where the boronic acid group is replaced by a hydrogen) and boronic anhydride forms.[3] In Suzuki coupling reactions, homocoupling of the boronic acid to form a biaryl byproduct is also a common impurity, often promoted by the presence of oxygen.[1][4]

Q4: How should I store this compound to ensure its stability?

A4: Arylboronic acids should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation.[5] They can be sensitive to air and moisture, which can lead to the formation of anhydrides or other byproducts over time.

Q5: Is it possible to use this compound directly in a Suzuki coupling reaction without prior purification?

A5: While it is sometimes possible to use crude boronic acids in subsequent reactions, it is generally recommended to purify them first. Impurities can interfere with the catalytic cycle of the Suzuki coupling, leading to lower yields and the formation of unwanted side products.[1]

Troubleshooting Guides

Purification of this compound
Problem Possible Cause(s) Suggested Solution(s)
Oily product after synthesis Presence of residual solvents or impurities lowering the melting point.Try triturating the crude product with a non-polar solvent like hexanes to induce crystallization. If that fails, column chromatography may be necessary.
Low recovery after recrystallization The chosen solvent is too good at dissolving the compound even at low temperatures. The compound is highly soluble in the solvent system.Screen a variety of solvents to find one where the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below.[6][7] Consider using a co-solvent system to fine-tune the solubility.
Compound streaks on silica gel TLC/column The boronic acid is interacting strongly with the acidic silica gel.Use a less acidic stationary phase like neutral alumina for column chromatography. Alternatively, the silica gel can be treated with a small amount of a modifier like triethylamine in the eluent.
Multiple spots on TLC after purification Formation of boronic anhydrides (boroxines).Boronic anhydrides are often in equilibrium with the boronic acid and may appear as separate spots on TLC. They typically do not interfere with subsequent reactions like Suzuki coupling. The presence of water can favor the boronic acid form.
Purification of Biaryl Products from Suzuki Coupling
Problem Possible Cause(s) Suggested Solution(s)
Difficulty separating the desired biaryl product from the homocoupled byproduct The polarity of the desired product and the homocoupled byproduct are very similar.Meticulous column chromatography using a shallow solvent gradient is often required.[2] Screen various eluent systems with TLC to optimize separation. If the product is a solid, recrystallization from a carefully chosen solvent can be effective.[2]
Presence of residual palladium catalyst in the final product Incomplete removal of the palladium catalyst during workup.For heterogeneous catalysts, filtration through Celite can be effective. For homogeneous catalysts, consider using a metal scavenger. These are materials like functionalized silica that bind to the palladium, allowing for its removal by filtration.[2]
Product appears as an oil and will not crystallize The presence of impurities is inhibiting crystallization. The product may be intrinsically an oil at room temperature.Attempt further purification by column chromatography to remove impurities and then try to crystallize the product again.[2] If the product is an oil, purification by chromatography is the most suitable method.[2]
Low yield of the desired biaryl product Several factors could be responsible, including inactive catalyst, presence of oxygen, or issues with the base or solvent.Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent homocoupling.[1] The choice of base and solvent is crucial and may need optimization.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general procedure based on methods for analogous arylboronic acids.[3] Optimal solvent selection is crucial and may require screening.

  • Solvent Selection: Test the solubility of a small amount of the crude boronic acid in various solvents (e.g., ethyl acetate, hexanes, toluene, water, or mixtures thereof) to find a system where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.[7] A mixture of ethyl acetate and hexanes is often a good starting point for fluorinated arylboronic acids.[3]

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction for Purification of a Biaryl Product

This protocol is designed to remove unreacted this compound and other acidic or basic impurities from a Suzuki coupling reaction mixture.

  • Dissolution: After the Suzuki reaction is complete, cool the reaction mixture to room temperature and dilute it with an organic solvent such as ethyl acetate.

  • Basic Wash: Transfer the mixture to a separatory funnel and wash with a 1M aqueous solution of NaOH or K₂CO₃. This will convert the unreacted boronic acid into its water-soluble salt, which will partition into the aqueous layer.[2] Separate the layers.

  • Neutralization (Optional): If there are basic impurities to be removed, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude biaryl product.

  • Further Purification: The crude biaryl product can then be further purified by column chromatography or recrystallization.

Protocol 3: Column Chromatography of a Biaryl Product

This is a general procedure for the purification of a biaryl product from a Suzuki coupling reaction.

  • Adsorbent and Eluent Selection: Choose an appropriate adsorbent (e.g., silica gel or neutral alumina) and eluent system. The choice of eluent is critical for good separation and should be determined by thin-layer chromatography (TLC) analysis of the crude product. A common starting point is a mixture of hexanes and ethyl acetate.[8]

  • Column Packing: Pack a chromatography column with the chosen adsorbent as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude biaryl product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, may be necessary to separate compounds with similar polarities.[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified biaryl product.

Data Presentation

Table 1: Purity of Related (Trifluoromethyl)phenylboronic Acids After Purification

CompoundPurification MethodPurityReference
3-(Trifluoromethyl)phenylboronic acidNot specified≥ 98% (HPLC)[5]
3,5-Bis(trifluoromethyl)phenylboronic acidNot specified≥ 95%[9]

Note: Specific quantitative purity data for this compound was not available in the searched literature. The data presented is for structurally related compounds and should be used as a general guide.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product start Crude Product (Boronic Acid or Biaryl) recrystallization Recrystallization start->recrystallization If solid acid_base Acid-Base Extraction start->acid_base To remove acidic/ basic impurities chromatography Column Chromatography start->chromatography If oily or complex mixture analysis Purity Analysis (TLC, NMR, HPLC) recrystallization->analysis acid_base->chromatography Further purification acid_base->analysis chromatography->analysis pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: General experimental workflow for the purification of this compound and its products.

troubleshooting_suzuki cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Suzuki Coupling catalyst Inactive Pd Catalyst start->catalyst oxygen Oxygen Contamination start->oxygen reagents Impure Reagents start->reagents conditions Suboptimal Conditions (Base, Solvent, Temp) start->conditions check_catalyst Use fresh/active catalyst (e.g., Pd(0) source) catalyst->check_catalyst degas Degas solvents and run under inert atmosphere oxygen->degas purify_reagents Purify boronic acid and aryl halide reagents->purify_reagents optimize Screen bases, solvents, and reaction temperature conditions->optimize

Caption: Troubleshooting logic for low-yielding Suzuki coupling reactions involving this compound.

References

Troubleshooting failed reactions with 3-Isopropoxy-5-trifluoromethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Isopropoxy-5-trifluoromethylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during reactions with this reagent, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing no or very low conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion with this substrate can be attributed to a combination of steric hindrance from the isopropoxy group and electronic effects from the electron-withdrawing trifluoromethyl group. Here are the primary factors to investigate:

  • Inactive Catalyst: The active form of the catalyst is Palladium(0). If you are using a Palladium(II) precatalyst, ensure your reaction conditions facilitate its reduction. The catalyst itself might be old or deactivated.

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this sterically demanding boronic acid. More specialized, bulky, and electron-rich phosphine ligands are often necessary to promote the key steps of the catalytic cycle.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. The base may not be strong enough to facilitate transmetalation, or the solvent may not be suitable for the chosen catalyst system and substrates.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or in the presence of excess water.

  • Low Reaction Temperature: The steric bulk and electronic nature of the substrates might require higher temperatures to overcome the activation energy barrier.

Troubleshooting Steps:

  • Catalyst and Ligand: This is the most critical aspect. Switch to a more robust catalyst system.

    • Recommended: Use bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands help stabilize the palladium center and facilitate both oxidative addition and reductive elimination.

    • Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst (e.g., XPhos Pd G3).

  • Base Selection: The strength and nature of the base are crucial.

    • Start with a moderately strong base like K₂CO₃ or Cs₂CO₃.

    • If the reaction is still sluggish, a stronger base like K₃PO₄ or even potassium tert-butoxide (t-BuOK) could be effective, but be mindful of potential side reactions.

  • Solvent System: The solvent should be able to dissolve the reagents and be compatible with the chosen catalyst and base.

    • Aprotic polar solvents are often a good choice. Common systems include dioxane/water, THF/water, or toluene/water mixtures. The water is often necessary to activate the base and facilitate transmetalation.

    • For very sensitive substrates, anhydrous conditions with a non-aqueous base/solvent system might be required to minimize protodeboronation.

  • Temperature: Gradually increase the reaction temperature. Monitor for product formation and potential decomposition of starting materials by TLC or LC-MS. Typical temperatures range from 80-120 °C.

  • Reagent Purity: Ensure the boronic acid, aryl halide, and all other reagents are pure and dry (if using anhydrous conditions). Boronic acids can degrade over time, so using a fresh batch is recommended.

Q2: I am observing significant formation of a homocoupling byproduct from my this compound. How can I minimize this?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or certain palladium catalyst systems.

Troubleshooting Steps:

  • Degas Solvents Thoroughly: Oxygen can promote the homocoupling pathway. Ensure your solvents are rigorously degassed by methods such as sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction setup and duration.

  • Catalyst Choice: Some catalyst systems are more prone to inducing homocoupling. Experiment with different palladium sources and ligands.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

  • Optimize Reaction Conditions: Re-evaluate your base and temperature. Sometimes a milder base or lower temperature can disfavor the homocoupling reaction relative to the desired cross-coupling.

Q3: My reaction is producing a significant amount of a byproduct that appears to be the protodeboronated arene (1-isopropoxy-3-trifluoromethylbenzene). What causes this and how can I prevent it?

A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. It is often facilitated by water and a strong base.

Troubleshooting Steps:

  • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can minimize protodeboronation. This would involve using a non-aqueous solvent system and a base that does not require water for activation (e.g., a finely powdered, dry carbonate or phosphate).

  • Choice of Base: Use the mildest base that still promotes the desired reaction. A very strong base can accelerate the decomposition of the boronic acid.

  • Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate or an MIDA boronate. These can be more resistant to protodeboronation and slowly release the boronic acid in situ under the reaction conditions.

  • Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures, as these can promote the degradation of the boronic acid. Monitor the reaction progress and stop it once the starting material is consumed.

Data Presentation

The following tables provide a hypothetical comparison of reaction conditions to guide optimization efforts for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Table 1: Effect of Catalyst and Ligand on Reaction Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10012< 5
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O1001265
3Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Toluene/H₂O110885
4XPhos Pd G3 (2)-K₃PO₄THF/H₂O901092

Table 2: Effect of Base and Solvent on Reaction Yield

EntryPalladium SystemBase (2 equiv.)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1XPhos Pd G3 (2 mol%)Na₂CO₃Dioxane/H₂O (4:1)1001245
2XPhos Pd G3 (2 mol%)K₂CO₃Dioxane/H₂O (4:1)1001278
3XPhos Pd G3 (2 mol%)Cs₂CO₃Dioxane/H₂O (4:1)1001088
4XPhos Pd G3 (2 mol%)K₃PO₄Toluene/H₂O (5:1)110892

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., Dioxane/Water 10:1)

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Failed Reaction: Low or No Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base optimize_catalyst->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation) optimize_solvent->side_reactions side_reactions->optimize_catalyst Address Side Reactions success Successful Reaction side_reactions->success Minimal Side Reactions

Caption: A general troubleshooting workflow for a failed Suzuki-Miyaura reaction.

Decision_Tree cluster_0 Initial Observation cluster_1 Primary Troubleshooting Path cluster_2 Secondary Troubleshooting Path no_product No Product Formation catalyst Change Catalyst/Ligand (e.g., to Buchwald system) no_product->catalyst low_yield Low Yield with Side Products deboronation Address Protodeboronation (Anhydrous conditions, milder base) low_yield->deboronation homocoupling Minimize Homocoupling (Degas solvent, slow addition) low_yield->homocoupling base Screen Bases (K2CO3, K3PO4, Cs2CO3) catalyst->base temp Increase Temperature base->temp

Caption: A decision tree for optimizing reaction conditions.

Catalyst poisoning in reactions involving 3-Isopropoxy-5-trifluoromethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information for reactions involving 3-Isopropoxy-5-trifluoromethylphenylboronic acid, with a focus on identifying and mitigating catalyst poisoning in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the primary causes?

A1: Low yields in Suzuki-Miyaura reactions with electron-deficient boronic acids like this compound are typically due to two main issues:

  • Catalyst Deactivation (Poisoning): Palladium catalysts are highly sensitive to impurities that can bind to the metal center and inhibit its catalytic activity. Common poisons include sulfur and lead compounds.[1]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom.[2] Electron-deficient arylboronic acids are particularly susceptible to this process, which consumes the starting material and reduces the yield of the desired product.[2]

Q2: What are the most common catalyst poisons I should be aware of?

A2: Palladium catalysts can be poisoned by a variety of substances that may be present in reagents or solvents.[3] Key poisons to consider are:

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups can irreversibly bind to the palladium, rendering it inactive.[3][4] Even trace amounts from starting materials or solvents can be detrimental.

  • Lead: Leaded gasoline used to be a major source of lead poisoning for catalytic converters in automobiles.[5][6] In a lab setting, lead-based reagents or contaminated glassware could be a source.

  • Other Substances: Halides, cyanides, carbon monoxide, phosphites, and nitrogen-containing heterocycles can also act as catalyst poisons.[5][6]

Q3: Is this compound stable under typical reaction conditions?

A3: Phenylboronic acids with electron-withdrawing groups, such as the trifluoromethyl group, are known to have high resistance to protodeboronation compared to other boronic acids.[7][8] However, they can still be susceptible to this side reaction, especially under basic conditions.[2] The trifluoromethyl group increases the Lewis acidity of the boronic acid, which is an important factor for its reactivity and stability.[9] Additionally, like many boronic acids, it can dehydrate to form the corresponding boroxine (a cyclic trimer), which can exist in equilibrium with the acid form in solution.[8]

Q4: How can I prevent catalyst poisoning in my reaction?

A4: Preventing catalyst poisoning requires careful attention to the purity of all reaction components.

  • Purify Reactants: Ensure all starting materials, including the boronic acid, aryl halide, and base, are of high purity and free from potential poisons.

  • Use High-Purity Solvents: Utilize anhydrous and degassed solvents to prevent both catalyst oxidation and unwanted side reactions.[2] Oxygen can deactivate the Pd(0) catalyst.[2][10]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[2][11]

Troubleshooting Guide

Problem 1: My reaction shows low or no conversion of starting materials.

  • Solution: This often points to an issue with the catalyst or fundamental reaction conditions.[10]

    • Verify Catalyst and Ligand Quality: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[2] Consider using more robust, air-stable pre-catalysts.[11]

    • Ensure Inert Atmosphere: Properly purge the reaction vessel with an inert gas (argon or nitrogen) and use degassed solvents. Oxygen can deactivate the active Pd(0) species.[2]

    • Optimize Reaction Conditions: If the reaction is sluggish, a gradual increase in temperature may be necessary. Many Suzuki couplings are performed at elevated temperatures (80-110 °C). Also, monitor the reaction over a longer period, as some couplings can be slow.[10]

Problem 2: I observe significant formation of side products, such as homocoupled or protodeboronated species.

  • Solution: The presence of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.[10]

    • Minimize Protodeboronation: This is a common issue with electron-deficient boronic acids.[2]

      • Choice of Base: Use milder bases like K₃PO₄ or Cs₂CO₃, as strong bases can promote protodeboronation.[2]

      • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction. Using anhydrous conditions can be beneficial.[2]

      • Use More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester or an aryltrifluoroborate. These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[2]

    • Reduce Homocoupling: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[12] Rigorous degassing of the solvent and maintaining an inert atmosphere are critical.[2]

Quantitative Data Summary

The selection of appropriate reaction parameters is critical when working with electron-deficient boronic acids. The following table provides a summary of recommended conditions to maximize yield and minimize side reactions.

ParameterRecommendationRationale
Palladium Catalyst Pd(OAc)₂, Pd(dppf)Cl₂, or Buchwald pre-catalysts (e.g., XPhos Pd G3)Buchwald pre-catalysts are often more robust and efficient for challenging couplings.[11]
Ligand Electron-rich, bulky phosphines (e.g., SPhos, XPhos, RuPhos)These ligands promote faster catalytic turnover, which can outcompete catalyst poisoning and other side reactions.[13]
Base K₃PO₄, Cs₂CO₃, KFMilder bases are often preferred to minimize protodeboronation of the electron-deficient boronic acid.[2]
Solvent Anhydrous and degassed aprotic solvents (e.g., 1,4-Dioxane, THF, Toluene)Exclusion of water and oxygen is crucial to prevent protodeboronation and catalyst deactivation.[2]
Temperature 80-110 °CElevated temperatures are often required to drive the reaction to completion.[10]
Boronic Acid Stoichiometry 1.2 - 1.5 equivalentsA slight excess of the boronic acid can help drive the reaction forward.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the cross-coupling of this compound with an aryl halide.

  • Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere Setup: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen). This is typically done by evacuating and backfilling the vessel three times.[2]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[11]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst) to the reaction mixture under the inert atmosphere.[11]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[11]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[11]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.[11]

Visualizations

Catalyst_Poisoning_Mechanism cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Active Pd(0) Catalyst Pd_Intermediate Catalytic Intermediate Pd0->Pd_Intermediate Reaction with Substrate Inactive_Complex Inactive Pd-Poison Complex Pd0->Inactive_Complex Poison Binding Product Desired Product Pd_Intermediate->Product Product->Pd0 Regeneration Poison Catalyst Poison (e.g., Sulfur Compound) Poison->Inactive_Complex caption Catalyst Poisoning Pathway

Caption: General mechanism of palladium catalyst poisoning.

Experimental_Workflow start Start reagents 1. Combine Solid Reagents (Aryl Halide, Boronic Acid, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst/Ligand solvent->catalyst reaction 5. Heat and Stir (e.g., 100 °C) catalyst->reaction monitor 6. Monitor Progress (TLC/LC-MS) reaction->monitor workup 7. Quench, Extract, and Wash monitor->workup purify 8. Dry and Purify (Column Chromatography) workup->purify product Final Product purify->product caption Suzuki-Miyaura Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Tree start Reaction Failed or Low Yield q1 Are Starting Materials Consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Side Products Observed? (e.g., Protodeboronation, Homocoupling) a1_yes->q2 sol_catalyst Action: - Check catalyst/ligand quality - Ensure inert atmosphere - Optimize temp/time - Check for poisons a1_no->sol_catalyst a2_yes Yes q2->a2_yes Yes a2_no No (Decomposition) q2->a2_no No sol_protodeboronation Action: - Use milder base (K3PO4) - Ensure anhydrous conditions - Convert to pinacol ester a2_yes->sol_protodeboronation sol_reagents Action: - Verify reagent purity - Check solvent quality a2_no->sol_reagents caption Troubleshooting Decision Tree

Caption: A decision tree to troubleshoot common issues in cross-coupling reactions.

References

Technical Support Center: Overcoming Low Reactivity of 3-Isopropoxy-5-trifluoromethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 3-isopropoxy-5-trifluoromethylphenylboronic acid in cross-coupling reactions. The unique substitution pattern of this molecule, featuring a bulky isopropoxy group and a strong electron-withdrawing trifluoromethyl group at the meta positions, presents specific challenges that can hinder its performance in common synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low reactivity in Suzuki-Miyaura coupling reactions?

A1: The low reactivity of this compound can be attributed to a combination of steric and electronic factors:

  • Steric Hindrance: The isopropoxy group at the 3-position is sterically bulky. This can impede the approach of the boronic acid to the palladium catalyst center during the transmetalation step of the Suzuki-Miyaura catalytic cycle, thereby slowing down the reaction rate.

  • Electronic Effects: The trifluoromethyl (CF3) group at the 5-position is a strong electron-withdrawing group. While electron-withdrawing groups on the coupling partner (the aryl halide) can accelerate oxidative addition, on the boronic acid they can decrease the nucleophilicity of the aryl group, which can also slow down the transmetalation step.

Q2: What are the common side reactions I should be aware of when using this boronic acid?

A2: Besides low conversion of the starting material, you may encounter the following side reactions:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction can be promoted by high temperatures and the presence of water or acidic/basic conditions. Electron-withdrawing groups on the aryl ring can make the boronic acid more susceptible to protodeboronation.

  • Homocoupling: This is the formation of a biaryl product from the coupling of two molecules of the boronic acid. This can be a significant side reaction, especially at higher catalyst loadings or when the cross-coupling reaction is slow.

Q3: Can I use standard Suzuki-Miyaura coupling conditions for this boronic acid?

A3: Standard conditions, such as using Pd(PPh₃)₄ with Na₂CO₃ in a toluene/water mixture, are often not effective for sterically hindered and electronically challenging boronic acids like this compound. These conditions may result in low yields, long reaction times, or no reaction at all. More specialized conditions are typically required to achieve good results.

Troubleshooting Guide

Issue: Low or No Conversion to the Desired Product

Potential Causes & Solutions

  • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical for a successful reaction with a sterically hindered substrate.

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which can facilitate both oxidative addition and reductive elimination.

  • Ineffective Base: A weak base may not be sufficient to activate the boronic acid for transmetalation, especially when dealing with an electron-deficient ring.

    • Recommendation: Screen stronger bases such as K₃PO₄, Cs₂CO₃, or even stronger non-aqueous bases like K₂CO₃ or CsF in anhydrous solvents. In some cases, potassium tert-butoxide (t-BuOK) can be effective for very challenging couplings, though it may promote side reactions.

  • Inappropriate Solvent: The solvent system plays a crucial role in the solubility of reagents and the stability of catalytic intermediates.

    • Recommendation: Polar aprotic solvents like dioxane, THF, or DMF are often more effective than toluene for these types of couplings. A mixture of an organic solvent and water is common, but for boronic acids prone to protodeboronation, anhydrous conditions might be necessary.

  • Insufficient Reaction Temperature or Time: Sterically hindered substrates often require more forcing conditions to react.

    • Recommendation: Gradually increase the reaction temperature, potentially using a microwave reactor to access higher temperatures and reduce reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition at prolonged heating.

Issue: Significant Formation of Homocoupling Byproduct

Potential Causes & Solutions

  • High Catalyst Loading: An excess of the palladium catalyst can promote the homocoupling of the boronic acid.

    • Recommendation: Reduce the catalyst loading to the minimum effective amount (e.g., 0.5-2 mol %).

  • Slow Cross-Coupling Rate: If the desired cross-coupling is slow, the homocoupling side reaction can become more prominent.

    • Recommendation: Focus on optimizing the conditions for the cross-coupling reaction as described above (catalyst, ligand, base, solvent, temperature). A faster cross-coupling will outcompete the homocoupling.

  • Slow Addition of Reagents: A high concentration of the boronic acid at the beginning of the reaction can favor homocoupling.

    • Recommendation: In some cases, slow addition of the boronic acid solution to the reaction mixture can minimize its instantaneous concentration and reduce the rate of homocoupling.

Issue: Protodeboronation is a Major Side Reaction

Potential Causes & Solutions

  • Presence of Water and/or Protic Solvents: Water is often necessary to dissolve the base and facilitate the reaction, but it can also be a source of protons for protodeboronation.

    • Recommendation: If protodeboronation is a significant issue, consider using anhydrous conditions with a non-aqueous soluble base (e.g., K₃PO₄, CsF).

  • High Temperatures and Long Reaction Times: These conditions can accelerate the rate of protodeboronation.

    • Recommendation: Try to find a balance between a high enough temperature for the cross-coupling to proceed and avoiding excessive heat that leads to decomposition. Using a more active catalyst system can allow for lower reaction temperatures.

  • Instability of the Boronic Acid: Some boronic acids are inherently unstable under the reaction conditions.

    • Recommendation: Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol boronate) or a trifluoroborate salt (R-BF₃K), which can be more resistant to protodeboronation and are often used in a "slow-release" strategy under the reaction conditions.

Summary of Recommended Starting Conditions for Challenging Suzuki-Miyaura Couplings

ChallengeCatalyst PrecursorLigandBaseSolventTemperature (°C)Expected Outcome
Steric Hindrance Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or RuPhosK₃PO₄ or Cs₂CO₃Dioxane, THF, or Toluene80 - 120Improved yield and reaction rate for bulky substrates.
Electron-Deficient Boronic Acid Pd(OAc)₂ or Pd(PPh₃)₄SPhos or XPhosK₃PO₄ or CsFDioxane or DMF80 - 110Enhanced transmetalation of the electron-poor boronic acid.
Prone to Protodeboronation PdCl₂(dppf) or Pd(OAc)₂dppf or SPhosK₃PO₄ or CsF (anhydrous)Dioxane or THF (anhydrous)60 - 100Minimized decomposition of the boronic acid.
Coupling with Aryl Chlorides Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, or RuPhosK₃PO₄ or t-BuOKDioxane or t-BuOH100 - 130Enables the use of less reactive aryl chlorides as coupling partners.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound (for Optimization)

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound. The user should screen different catalysts, ligands, bases, and solvents to find the optimal conditions for their specific coupling partner.

Materials:

  • This compound

  • Aryl halide (or triflate) coupling partner

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, THF)

  • Degassed water (if using aqueous conditions)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst system by dissolving the palladium precursor (e.g., 2 mol % Pd(OAc)₂) and the ligand (e.g., 4 mol % SPhos) in a small amount of the reaction solvent.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent to the reaction vessel via syringe. If using aqueous conditions, add the degassed water at this stage.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Troubleshooting_Workflow start Start: Low Yield or No Reaction check_catalyst Is the Catalyst System Optimal? start->check_catalyst change_catalyst Use Bulky Ligands (e.g., SPhos, XPhos) check_catalyst->change_catalyst No check_base Is the Base Strong Enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Use Stronger Base (e.g., K3PO4, Cs2CO3) check_base->change_base No check_conditions Are Reaction Conditions Sufficiently Forcing? check_base->check_conditions Yes change_base->check_conditions change_conditions Increase Temperature (Consider Microwave) check_conditions->change_conditions No side_reactions Are Side Reactions Prevalent? check_conditions->side_reactions Yes change_conditions->side_reactions address_proto Address Protodeboronation: Use Anhydrous Conditions side_reactions->address_proto Yes (Protodeboronation) address_homo Address Homocoupling: Lower Catalyst Loading side_reactions->address_homo Yes (Homocoupling) success Successful Coupling side_reactions->success No address_proto->success address_homo->success

Caption: A troubleshooting workflow for overcoming low reactivity.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)L2-X Pd0->PdII_complex OA_label Oxidative Addition Pd0->OA_label Ar-X PdII_boronate Ar-Pd(II)L2-Ar' PdII_complex->PdII_boronate TM_label Transmetalation PdII_complex->TM_label Ar'-B(OH)2 + Base PdII_boronate->Pd0 RE_label Reductive Elimination PdII_boronate->RE_label Ar-Ar' OA_label->PdII_complex TM_label->PdII_boronate RE_label->Pd0

Caption: The Suzuki-Miyaura catalytic cycle.

Minimizing homocoupling of 3-Isopropoxy-5-trifluoromethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Isopropoxy-5-trifluoromethylphenylboronic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reactant couple with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 3,3'-diisopropoxy-5,5'-bis(trifluoromethyl)-1,1'-biphenyl. This byproduct consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate purification due to its potential structural similarity to the target molecule.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main factors that promote the homocoupling of boronic acids are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[1] Oxygen can participate in the catalytic cycle, leading to the oxidative homocoupling of the boronic acid.[2][3][4] Pd(II) sources, such as palladium acetate (Pd(OAc)₂), can directly mediate the homocoupling reaction as they are reduced to the active Pd(0) species.[5][6]

Q3: How does the choice of palladium catalyst influence homocoupling?

A3: The selection of the palladium source is critical. Pd(0) catalysts, like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are generally preferred as they can directly enter the catalytic cycle without requiring an initial reduction step that can promote homocoupling.[5] In contrast, Pd(II) precatalysts need to be reduced to Pd(0) in situ, a process that can be accompanied by the homocoupling of the boronic acid.[5] Modern, well-defined precatalysts, such as Buchwald's G3 and G4 precatalysts, are designed for clean and efficient generation of the active Pd(0) species, which can help minimize side reactions like homocoupling.[5]

Q4: What is the role of ligands in minimizing the formation of homocoupling byproducts?

A4: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, is highly recommended.[1][5] The steric bulk of these ligands can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.[5]

Q5: How does the choice of base impact the extent of homocoupling?

A5: While a base is essential for the activation of the boronic acid to facilitate transmetalation, an inappropriate choice can increase the likelihood of homocoupling.[5][7] Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often favored as they are generally less likely to promote side reactions compared to strong bases like sodium hydroxide (NaOH).[5][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High levels of homocoupled byproduct detected Presence of oxygen in the reaction.Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Nitrogen or Argon) for an extended period or by using the freeze-pump-thaw method for complete oxygen removal.[1][9] Perform the entire reaction under a positive pressure of an inert atmosphere.
Use of a Pd(II) precatalyst.Switch to a Pd(0) catalyst source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[5] Alternatively, utilize advanced precatalysts like Buchwald's G3 or G4 systems.[5]
Suboptimal ligand choice.Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate the desired cross-coupling over homocoupling.[1][5]
Inappropriate base selection.Consider using a weaker inorganic base such as K₂CO₃ or K₃PO₄.[5] The choice of base can be critical and may require screening.
Low or no yield of the desired cross-coupled product Catalyst deactivation.Ensure all reagents are pure and solvents are anhydrous (if required by the specific protocol). Excessive temperatures can also lead to catalyst decomposition, so optimize the reaction temperature.[1]
Inefficient transmetalation.The choice of base and solvent system is crucial. Ensure adequate mixing, especially in biphasic systems, to facilitate the interaction between the activated boronic acid and the palladium complex.[8]
Protodeboronation of the boronic acid.This side reaction, where the boronic acid group is replaced by a hydrogen, can be promoted by strong bases and the presence of water.[8] Using milder bases or anhydrous conditions can mitigate this issue.[8]
Difficult purification of the final product Co-elution of the desired product with the homocoupled byproduct.If homocoupling cannot be entirely suppressed, explore different solvent systems for column chromatography to improve the separation of the product from the symmetrical biaryl byproduct.[1]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling

This protocol outlines a standard procedure for a Suzuki-Miyaura reaction, incorporating best practices to minimize the formation of the homocoupling byproduct.

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), the chosen base (e.g., K₂CO₃, 2.0 equiv.), and the ligand (e.g., SPhos, 1-5 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, or THF, often with a small amount of degassed water) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., a Pd(0) source or a modern precatalyst, 0.5-2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor its progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Procedure Utilizing Potassium Formate to Suppress Homocoupling

The addition of a mild reducing agent like potassium formate can help to minimize the concentration of Pd(II) species that may contribute to homocoupling.[6][10]

  • Reagent and Additive Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.1 equiv.), the base (e.g., K₂CO₃), and potassium formate (1.1 equiv.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1-propanol/water).

  • Rigorous Deoxygenation: Perform a subsurface sparge with nitrogen until the dissolved oxygen level is minimal.

  • Catalyst Introduction: Add the palladium catalyst to the reaction mixture under a positive pressure of nitrogen.

  • Reaction and Workup: Proceed with heating and monitoring as described in Protocol 1, followed by a standard aqueous workup and purification.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, Ligand inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent degas Degas Reaction Mixture solvent->degas catalyst Add Pd Catalyst degas->catalyst heat Heat to Desired Temperature catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Aqueous Workup monitor->quench purify Purify Product (Chromatography) quench->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Competing_Pathways cluster_cross Desired Cross-Coupling cluster_homo Undesired Homocoupling start Ar-B(OH)2 + Ar'-X + Pd(0) ox_add Oxidative Addition start->ox_add Pd(0) homo_path Oxidative Homocoupling (promoted by O2, Pd(II)) start->homo_path transmetal Transmetalation ox_add->transmetal [Ar-Pd-X] red_elim Reductive Elimination transmetal->red_elim [Ar-Pd-Ar'] red_elim->start Pd(0) regenerated product Ar-Ar' (Product) red_elim->product homo_product Ar-Ar (Byproduct) homo_path->homo_product

Caption: Competing pathways of Suzuki-Miyaura cross-coupling and boronic acid homocoupling.

References

Validation & Comparative

Comparing reactivity of 3-Isopropoxy-5-trifluoromethylphenylboronic acid with other boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Isopropoxy-5-trifluoromethylphenylboronic acid and other substituted phenylboronic acids in the Suzuki-Miyaura cross-coupling reaction. By examining the electronic and steric effects of various substituents, this document aims to provide a framework for predicting reaction outcomes and selecting appropriate coupling partners. While specific experimental data for this compound is not widely available in the reviewed literature, this guide leverages established principles of physical organic chemistry and available data for analogous compounds to offer a scientifically grounded comparison.

Understanding Substituent Effects in Suzuki-Miyaura Coupling

The success and rate of the Suzuki-Miyaura coupling are significantly influenced by the electronic and steric properties of the substituents on the phenylboronic acid. The key step affected is the transmetalation of the aryl group from the boron atom to the palladium center.

  • Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the aryl ring, potentially slowing down this step. However, strong EWGs can also increase the Lewis acidity of the boron atom, which may favor the formation of the boronate species required for transmetalation.

  • Steric Effects: Bulky substituents, particularly in the ortho position, can hinder the approach of the boronic acid to the palladium complex, thereby slowing down the reaction rate.

This compound presents an interesting case with both an electron-donating isopropoxy group and a strongly electron-withdrawing trifluoromethyl group. The isopropoxy group (-O-iPr) is an ortho, para-directing activator, donating electron density through resonance. The trifluoromethyl group (-CF3) is a meta-directing deactivator, withdrawing electron density through a strong inductive effect. Their combined effect on the reactivity of the boronic acid will be a balance of these opposing electronic influences.

Comparative Reactivity Data

To contextualize the potential reactivity of this compound, the following table summarizes the performance of other representative phenylboronic acids in Suzuki-Miyaura coupling with 4-bromoanisole under similar conditions. Phenylboronic acid serves as a baseline, 4-methoxyphenylboronic acid as an electron-rich example, and 3,5-bis(trifluoromethyl)phenylboronic acid as a strongly electron-deficient analogue.

Boronic AcidSubstituent EffectsCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound -O-iPr (EDG, meta), -CF3 (EWG, meta)4-BromoanisoleNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported (Predicted: Moderate to Good)
Phenylboronic Acid(Baseline)4-BromoanisolePd(PPh3)4 (3)K3PO4Dioxane/H2O901292
4-Methoxyphenylboronic Acid-OCH3 (EDG, para)4-BromoanisolePd(PPh3)4 (3)K3PO4Dioxane/H2O901295
3,5-Bis(trifluoromethyl)phenylboronic acid2x -CF3 (EWG, meta)4-BromoanisolePd(dppf)Cl2 (3)K2CO3Dioxane/H2O801685

Note: The predicted reactivity for this compound is based on the balance of its electron-donating and -withdrawing groups. The data for other boronic acids are compiled from various literature sources and are presented for comparative purposes.

Experimental Protocols

Below is a general experimental protocol for the Suzuki-Miyaura coupling of a phenylboronic acid with an aryl bromide. This protocol can be adapted for specific substrates and conditions.

General Procedure for Suzuki-Miyaura Coupling:

  • To a dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol), and the base (e.g., K3PO4, 2.0 mmol).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 10 mL) via syringe.

  • The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred for the specified time (e.g., 12 hours).

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing Reaction Pathways and Logical Relationships

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa aryl_pd Ar-Pd(II)-X L2 oa->aryl_pd tm Transmetalation aryl_pd->tm aryl_aryl_pd Ar-Pd(II)-Ar' L2 tm->aryl_aryl_pd re Reductive Elimination aryl_aryl_pd->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product aryl_halide Ar-X aryl_halide->oa boronic_acid Ar'-B(OH)2 boronic_acid->tm base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of Substituents on Boronic Acid Reactivity

This diagram illustrates the predicted reactivity of this compound in comparison to other boronic acids based on the electronic effects of their substituents.

Substituent_Effects cluster_reactivity Predicted Reactivity in Suzuki Coupling cluster_boronic_acids Boronic Acids high High Reactivity moderate Moderate Reactivity good Good Reactivity b1 4-Methoxyphenylboronic Acid (-OCH3, Strong EDG) b1->high Electron-Rich b2 Phenylboronic Acid (Neutral) b2->good Neutral b3 This compound (-O-iPr EDG, -CF3 EWG) b3->moderate Balanced Effects b4 3,5-Bis(trifluoromethyl)phenylboronic acid (2x -CF3, Strong EWG) b4->moderate Electron-Poor

Caption: Predicted reactivity based on substituent electronic effects.

Biological activity of compounds synthesized using 3-Isopropoxy-5-trifluoromethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of novel synthesized compounds containing a trifluoromethylphenyl moiety against established alternatives. The data presented is derived from studies on trifluoromethyl pyrimidine derivatives, highlighting their potential as antiviral and antifungal agents. While the precise use of 3-Isopropoxy-5-trifluoromethylphenylboronic acid as a starting material in the cited studies is not explicitly detailed, this boronic acid represents a key synthetic precursor for introducing the trifluoromethylphenyl group into such heterocyclic scaffolds via common cross-coupling methodologies.

Antiviral Activity against Tobacco Mosaic Virus (TMV)

A series of novel trifluoromethyl pyrimidine derivatives have demonstrated significant in vivo antiviral activity against the Tobacco Mosaic Virus (TMV). Their efficacy was evaluated using the half-leaf spot method and compared with the commercial antiviral agent Ningnanmycin.

Data Presentation: Antiviral Activity

The curative, protective, and inactivation activities of these compounds were assessed at a concentration of 500 µg/mL. The results for a selection of the most potent compounds are summarized below.

CompoundCurative Activity (%)Protective Activity (%)Inactivation Activity (%)
5b 70.1--
5f -65.7-
5h -66.4-
5j 76.3 --
5l 64.1--
5m 66.165.5 -
5q 71.362.7-
5s 64.261.6-
Ningnanmycin (Control) 54.058.6-
'-' indicates data not reported at the highest levels of activity.

Notably, compounds 5j and 5m exhibited superior curative and protective activities, respectively, when compared to Ningnanmycin. Further investigation into their dose-response relationship yielded the following EC₅₀ values:

CompoundEC₅₀ (Curative Activity, µg/mL)EC₅₀ (Protective Activity, µg/mL)
5j 126.4-
5m -103.4
Ningnanmycin (Control) >500>500
Experimental Protocols: Antiviral Assays

1. In Vivo Antiviral Activity Assay (Half-Leaf Spot Method):

  • Plant Cultivation: Nicotiana glutinosa plants were cultivated in an insect-free greenhouse.

  • Virus Inoculation: The leaves of the plants were inoculated with a suspension of Tobacco Mosaic Virus (TMV).

  • Compound Application:

    • Curative Activity: The leaves were first inoculated with TMV. After 2 hours, the test compound solution (500 µg/mL) was applied to the left side of each leaf, while a solvent control was applied to the right side.

    • Protective Activity: The test compound solution (500 µg/mL) was applied to the left side of each leaf. After 2 hours, the entire leaf was inoculated with TMV. The right side of the leaf, treated with a solvent control, served as the comparison.

    • Inactivation Activity: The test compound solution (500 µg/mL) was mixed with the TMV suspension and incubated for 30 minutes. This mixture was then applied to the left side of the leaves, while a mixture of the virus and solvent was applied to the right side.

  • Data Analysis: The number of local lesions on both sides of the leaves was counted 2-3 days post-inoculation. The inhibition rate was calculated using the formula: Inhibition Rate (%) = [(Number of lesions on control side - Number of lesions on treated side) / Number of lesions on control side] x 100.

2. EC₅₀ Determination:

  • A series of concentrations of the test compounds were used in the in vivo antiviral assays as described above to determine the concentration required to achieve 50% inhibition of viral activity.

Mandatory Visualization: Antiviral Mechanism and Workflow

The proposed mechanism of action for the trifluoromethyl pyrimidine derivatives involves the inhibition of TMV assembly by interacting with the TMV coat protein (CP).[1] This is similar to the mechanism of Ningnanmycin, which also binds to the TMV CP, leading to the disassembly of the coat protein discs into monomers and preventing the formation of new virus particles.[2][3]

antiviral_mechanism cluster_virus TMV Life Cycle cluster_inhibition Inhibition Pathway TMV_RNA Viral RNA Assembly Virion Assembly TMV_RNA->Assembly TMV_CP Coat Protein (CP) TMV_CP->Assembly Infection New Infection Assembly->Infection Pyrimidine_Derivative Trifluoromethyl Pyrimidine Derivative Inhibit_Assembly Inhibition of Assembly Pyrimidine_Derivative->Inhibit_Assembly Binds to TMV-CP Ningnanmycin Ningnanmycin Ningnanmycin->Inhibit_Assembly Binds to TMV-CP Inhibit_Assembly->Assembly

Caption: Proposed mechanism of antiviral action.

antiviral_workflow Start Start: Select N. glutinosa leaves Inoculate Inoculate leaf with TMV Start->Inoculate Apply_Compound Apply test compound to left half of leaf Inoculate->Apply_Compound Apply_Control Apply solvent control to right half of leaf Inoculate->Apply_Control Incubate Incubate for 2-3 days Apply_Compound->Incubate Apply_Control->Incubate Count_Lesions Count local lesions on both halves Incubate->Count_Lesions Calculate_Inhibition Calculate % Inhibition Count_Lesions->Calculate_Inhibition End End Calculate_Inhibition->End antifungal_mechanism cluster_respiration Fungal Mitochondrial Respiration cluster_inhibition Inhibition Pathway Complex_I Complex I Q Coenzyme Q Complex_I->Q Complex_II Complex II Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Azoxystrobin Azoxystrobin Inhibit_Respiration Inhibition of Electron Transport Azoxystrobin->Inhibit_Respiration Binds to Qo site Inhibit_Respiration->Complex_III antifungal_workflow Start Start: Prepare PDA plates Add_Compound Incorporate test compound into molten PDA Start->Add_Compound Inoculate Place fungal mycelial disc on the center of the plate Add_Compound->Inoculate Incubate Incubate until control growth reaches edge Inoculate->Incubate Measure_Diameter Measure colony diameter Incubate->Measure_Diameter Calculate_Inhibition Calculate % Inhibition Measure_Diameter->Calculate_Inhibition End End Calculate_Inhibition->End

References

3-Isopropoxy-5-trifluoromethylphenylboronic acid vs. other trifluoromethylphenylboronic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and materials science, trifluoromethylphenylboronic acids serve as indispensable building blocks, primarily in Suzuki-Miyaura cross-coupling reactions. Their utility stems from the unique electronic properties conferred by the trifluoromethyl (CF3) group, which can significantly influence the biological activity and physicochemical properties of synthesized molecules. This guide provides a comparative overview of 3-Isopropoxy-5-trifluoromethylphenylboronic acid against other trifluoromethylphenylboronic acid isomers, supported by available data to aid researchers in selecting the optimal reagent for their specific applications.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the phenyl ring of trifluoromethylphenylboronic acid isomers plays a critical role in their reactivity and, ultimately, the properties of the resulting products. The table below summarizes key physicochemical properties for a selection of isomers, offering a basis for comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound1256355-08-3C10H12BF3O3248.01135-141No Data Available
2-(Trifluoromethyl)phenylboronic acid1423-27-4C7H6BF3O2189.93113-117No Data Available
3-(Trifluoromethyl)phenylboronic acid13940-94-6C7H6BF3O2189.93145-150No Data Available
4-(Trifluoromethyl)phenylboronic acid128796-39-4C7H6BF3O2189.93255-260No Data Available

Reactivity in Suzuki-Miyaura Cross-Coupling

The electronic nature of the substituents on the phenylboronic acid ring significantly impacts the efficiency of the Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing trifluoromethyl group generally enhances the reactivity of the boronic acid. The position of this group, along with other substituents like the isopropoxy group in this compound, can fine-tune this reactivity.

Experimental Protocol: A Generalized Suzuki-Miyaura Cross-Coupling Reaction

A typical experimental setup for evaluating the reactivity of these boronic acids involves the following steps:

  • Reaction Setup: To a reaction vessel is added the aryl halide (1.0 mmol), the respective trifluoromethylphenylboronic acid isomer (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.02 mmol), and a base, for instance, K2CO3 (2.0 mmol).

  • Solvent Addition: A suitable solvent system, often a mixture of toluene and water (e.g., 4:1 v/v, 5 mL), is added to the vessel.

  • Reaction Conditions: The mixture is then degassed and heated to a specific temperature, typically between 80-100 °C, under an inert atmosphere (e.g., nitrogen or argon) for a designated period (e.g., 2-12 hours).

  • Work-up and Analysis: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography. The yield of the desired biaryl product is then determined.

The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Aryl Halide + Boronic Acid Heating Heating under Inert Atmosphere Reactants->Heating Catalyst Palladium Catalyst Catalyst->Heating Base Base (e.g., K2CO3) Base->Heating Solvent Solvent Solvent->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Analysis Yield Determination Purification->Analysis

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: A Hypothetical Signaling Pathway

The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. Phenylboronic acid derivatives are often used as precursors in the synthesis of kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a synthesized inhibitor, derived from a trifluoromethylphenylboronic acid, might act.

Signaling_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Synthesized Inhibitor (from Boronic Acid) Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

The choice between this compound and other isomers will depend on the specific synthetic target and desired properties. The additional isopropoxy group can influence solubility and may offer additional interaction points within a biological target, a factor that medicinal chemists may leverage to their advantage. Researchers are encouraged to consider the electronic and steric profiles of each isomer in the context of their specific research goals.

Purity Analysis of Commercially Available 3-Isopropoxy-5-trifluoromethylphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative analysis of methodologies for assessing the purity of commercially available 3-Isopropoxy-5-trifluoromethylphenylboronic acid, a key building block in various synthetic applications. This document outlines experimental protocols for common analytical techniques and presents illustrative data to aid in the selection of appropriate purity verification methods.

Comparison of Analytical Techniques

The purity of this compound can be effectively determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed. Each technique offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample preparation requirements.

Table 1: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range Detected
HPLC-UV Separation based on polarityHigh sensitivity, good for quantitative analysis of non-volatile impurities.Boronic acids can be challenging to retain on standard columns; potential for on-column degradation.95-99.9%
¹H & ¹⁹F NMR Nuclear spin resonance in a magnetic fieldProvides structural information, can quantify impurities with an internal standard without needing a reference standard for each impurity.Lower sensitivity compared to HPLC for trace impurities.90-99%
¹¹B NMR NMR active nucleus of boronDirectly probes the boron environment, useful for identifying boroxines (anhydrides).Broad signals can make quantification challenging.Qualitative/Semi-quantitative
GC-MS Separation based on volatility and mass-to-charge ratioHigh resolution for volatile impurities, provides mass information for identification.Requires derivatization of the non-volatile boronic acid.>99% for volatile components

Illustrative Purity Data

The following tables provide representative data that might be obtained from the purity analysis of a commercial sample of this compound using HPLC and quantitative NMR (qNMR).

Table 2: Representative HPLC Purity Analysis Data

CompoundRetention Time (min)Area (%)Identity
This compound8.298.7Product
1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene12.50.5Starting Material
3-Isopropoxy-5-trifluoromethylphenol6.10.3Hydrolysis Product
Unidentified Impurity 19.50.3Unknown
Unidentified Impurity 211.20.2Unknown

Table 3: Representative Quantitative ¹H NMR Purity Analysis Data

Signal AssignmentChemical Shift (ppm)IntegralMoles (relative to internal standard)Purity (w/w %)
Aromatic Protons (Product)7.5-7.83.001.0098.5
Isopropoxy CH (Product)4.71.001.00
Isopropoxy CH₃ (Product)1.36.001.00
Maleic Acid (Internal Standard)6.32.001.00
Impurity Signal7.20.050.0251.5 (as starting material)

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data. The following are standard protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative analysis of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measure of purity against a certified internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei)

    • Number of Scans: 8

    • Acquisition Time: ~4 s

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the FID.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is ideal for identifying volatile impurities and requires derivatization of the boronic acid.

Instrumentation:

  • GC-MS system

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

Procedure:

  • Derivatization:

    • Dissolve ~1 mg of the sample in 0.5 mL of anhydrous pyridine in a sealed vial.

    • Add 0.5 mL of BSTFA.

    • Heat the vial at 60 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Mass Range: 40-550 amu

Visualizing Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the workflows for HPLC and qNMR purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

HPLC Purity Analysis Workflow.

QNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh_sample Weigh Sample & Internal Std dissolve_qnmr Dissolve in Deuterated Solvent weigh_sample->dissolve_qnmr transfer Transfer to NMR Tube dissolve_qnmr->transfer acquire Acquire Spectrum transfer->acquire process Process FID acquire->process integrate_qnmr Integrate Signals process->integrate_qnmr calculate_qnmr Calculate Purity integrate_qnmr->calculate_qnmr report_qnmr Generate Report calculate_qnmr->report_qnmr

qNMR Purity Analysis Workflow.

Potential Impurities and Their Origin

Understanding the synthetic route of this compound is key to anticipating potential impurities. A common method for the synthesis of arylboronic acids is the reaction of an organometallic intermediate (formed from the corresponding aryl halide) with a trialkyl borate.

Synthesis_Pathway A 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene B Organometallic Intermediate (Grignard or Organolithium) A->B + Mg or BuLi D Boronate Ester Intermediate B->D + B(OR)3 C Trialkyl Borate C->D E This compound D->E Acidic Workup F Hydrolysis E->F Moisture

General Synthesis and Hydrolysis Pathway.

Based on this pathway, potential impurities could include:

  • Unreacted Starting Material: 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene.

  • Homocoupling Byproducts: Resulting from the reaction of two organometallic intermediates.

  • Protodeborylation Product: 1-Isopropoxy-3-(trifluoromethyl)benzene, formed by the reaction of the organometallic intermediate with a proton source.

  • Boronic Acid Anhydrides (Boroxines): Formed by the dehydration of the boronic acid. These can often be detected by ¹¹B NMR.

  • Hydrolysis Products: If the boronate ester intermediate is not fully hydrolyzed, or if the final product is exposed to moisture.

By employing a combination of the analytical techniques described, researchers can confidently assess the purity of commercially available this compound, ensuring the integrity of their subsequent research and development activities.

X-ray crystallographic confirmation of 3-Isopropoxy-5-trifluoromethylphenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallographic Confirmation of Phenylboronic Acid Derivatives

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of chemical compounds is paramount for predicting their reactivity, designing new catalysts, and developing novel therapeutic agents. X-ray crystallography stands as the gold standard for elucidating these structures at an atomic level. This guide provides a comparative analysis of the X-ray crystallographic data of various substituted phenylboronic acids, offering insights into the structural effects of different functional groups, with a conceptual focus on derivatives like 3-Isopropoxy-5-trifluoromethylphenylboronic acid. While specific crystallographic data for this compound is not publicly available, this guide leverages data from structurally related compounds to infer potential structural characteristics and compares them with alternative boronic acid derivatives.

Performance Comparison of Substituted Phenylboronic Acids

The electronic and steric properties of substituents on the phenyl ring significantly influence the crystal packing, intermolecular interactions, and ultimately, the reactivity of phenylboronic acids. The interplay of groups like isopropoxy and trifluoromethyl can be expected to introduce specific conformational preferences and intermolecular hydrogen bonding patterns.

Quantitative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of substituted phenylboronic acids, providing a basis for understanding the structural impact of various functional groups.

Parameter3,5-Bis(trifluoromethyl)phenylboronic acid4-(Trifluoromethoxy)phenylboronic acid2-Bromo-5-pyridylboronic acid
Chemical Formula C₈H₅BF₆O₂C₇H₆BF₃O₃C₅H₅BBrNO₂
Molecular Weight 257.93 g/mol 205.93 g/mol 201.83 g/mol
Crystal System Not specified in search resultsOrthorhombicMonoclinic
Space Group Not specified in search resultsPnmaP2₁/c
Unit Cell Dimensions Not specified in search resultsa = 14.733(3) Å, b = 7.429(2) Å, c = 7.378(2) Åa = 11.138(2) Å, b = 7.642(2) Å, c = 8.513(2) Å, β = 109.43(3)°
Key Structural Features Contains two electron-withdrawing trifluoromethyl groups.Forms hydrogen-bonded dimers in the solid state.[1]Exhibits intermolecular hydrogen bonding.
Applications Suzuki-Miyaura coupling, synthesis of bioactive molecules.Suzuki-Miyaura coupling, antibacterial agent studies.[1]Suzuki-Miyaura coupling.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for reproducing and validating crystallographic data.

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure of phenylboronic acid derivatives is typically achieved through single-crystal X-ray diffraction.

1. Crystal Growth:

  • High-quality single crystals are essential for successful X-ray diffraction analysis.[2]

  • A common method is the slow evaporation of a saturated solution of the boronic acid derivative in a suitable solvent (e.g., acetone, toluene, or a mixture of solvents).[1][2]

  • For instance, single crystals of (trifluoromethoxy)phenylboronic acids have been prepared by crystallization from acetone and toluene solutions, with a drop of water added to remove any concomitant boroxines.[1]

2. Data Collection:

  • A suitable single crystal is mounted on a diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[2]

  • A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[1][2]

  • As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[1]

  • The structural model is then refined against the experimental data to improve the accuracy of atomic coordinates, bond lengths, and angles.[1]

Key Applications and Alternatives

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[3][4] The trifluoromethyl group, as seen in 3-(trifluoromethyl)phenylboronic acid, can enhance the biological activity and lipophilicity of molecules, making these derivatives valuable in medicinal chemistry.[5]

Alternatives to Boronic Acids

While boronic acids are widely used, several alternatives offer advantages in specific contexts:

  • Organotrifluoroborates: These potassium salts (R-BF₃K) are often more stable than the corresponding boronic acids and can be used in a wider range of reaction conditions.[6]

  • Boronate Esters: Esters, such as pinacol esters, are also generally more stable than boronic acids and are particularly useful for the coupling of unstable substrates.[7]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates provide a stable, crystalline platform for the slow release of the active boronic acid under reaction conditions, enabling iterative cross-coupling reactions.

The choice of boron reagent often depends on the specific substrates, desired reaction conditions, and the stability of the boronic acid moiety.[7]

Visualizing Reaction Pathways

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a primary application for the title class of compounds.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle A Aryl/Vinyl Halide (R1-X) E Oxidative Addition A->E B Boronic Acid Derivative (R2-B(OH)2) L Boronate Species [R2-B(OH)3]- B->L + Base C Pd(0) Catalyst C->E D Base (e.g., Na2CO3, K3PO4) D->L F Transmetalation E->F J R1-Pd(II)-X E->J G Reductive Elimination F->G K R1-Pd(II)-R2 F->K G->C Regeneration H Coupled Product (R1-R2) G->H I Catalytic Cycle J->F K->G L->F

Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

References

In-Silico Modeling of 3-Isopropoxy-5-trifluoromethylphenylboronic Acid Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of key building blocks is paramount for efficient synthesis and process optimization. This guide provides a comparative overview of in-silico modeling approaches for predicting the reactivity of 3-Isopropoxy-5-trifluoromethylphenylboronic acid, a trifluoromethylated organoboron compound with potential applications in medicinal chemistry. Due to the lack of specific experimental data for this compound in the public domain, this guide focuses on established computational methodologies for substituted phenylboronic acids, offering a roadmap for its virtual characterization.

Comparison of In-Silico Modeling Approaches

The reactivity of phenylboronic acids is primarily evaluated in the context of two key reaction types: their stability towards protodeboronation and their efficiency in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In-silico modeling can provide valuable insights into both aspects.

A primary concern for any boronic acid is its stability, particularly against protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1][2] Computational methods, particularly Density Functional Theory (DFT), have been successfully employed to predict the rates of protodeboronation for a variety of boronic acids.[1][2][3] These models often correlate calculated energy barriers of different mechanistic pathways with experimental reaction rates.

In the context of synthetic utility, modeling the performance of this compound in a Suzuki-Miyaura coupling is crucial. Computational studies can elucidate the reaction mechanism, predict reaction intermediates, and calculate activation energies for key steps like oxidative addition, transmetalation, and reductive elimination.[4][5]

Below is a comparative summary of these two primary in-silico modeling approaches.

Modeling ApproachKey Metric PredictedCommon Computational MethodRequired ParametersApplication in Drug Development
Protodeboronation Rate Prediction Rate constant (k) of protodeboronationDensity Functional Theory (DFT)Activation energy barriers for different mechanistic pathwaysAssessing shelf-life and stability of the boronic acid under various reaction conditions.
Suzuki-Miyaura Coupling Efficiency Reaction energy profile, activation energies of key stepsDensity Functional Theory (DFT)Geometries and energies of reactants, intermediates, transition states, and productsPredicting the feasibility and optimizing conditions for the synthesis of complex molecules.

Experimental Protocols

To validate the predictions from in-silico models, experimental data is essential. The following provides a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 mmol), aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Add the solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

To aid in the conceptualization of the in-silico and experimental workflows, the following diagrams are provided.

G In-Silico Reactivity Modeling Workflow cluster_0 Computational Setup cluster_1 Reactivity Prediction cluster_2 Analysis mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT with B3LYP functional) mol_structure->comp_method basis_set Choose Basis Set (e.g., 6-31G*) comp_method->basis_set protodeboronation Model Protodeboronation Pathways basis_set->protodeboronation suzuki_coupling Model Suzuki-Miyaura Reaction basis_set->suzuki_coupling energy_barriers Calculate Activation Energy Barriers protodeboronation->energy_barriers reaction_profile Generate Reaction Energy Profile suzuki_coupling->reaction_profile energy_barriers->reaction_profile compare_data Compare with Experimental Data reaction_profile->compare_data

Caption: Workflow for in-silico reactivity modeling.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd_oxidative_addition Oxidative Addition (Ar-X) pd0->pd_oxidative_addition pd_intermediate1 Ar-Pd(II)-X(L2) pd_oxidative_addition->pd_intermediate1 transmetalation Transmetalation (Ar'-B(OR)2) pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-Ar'(L2) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Key steps in the Suzuki-Miyaura reaction.

References

A Comparative Guide to the Quantitative Analysis of 3-Isopropoxy-5-trifluoromethylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of reaction kinetics and the accurate determination of product yield are paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the analysis of reactions involving 3-Isopropoxy-5-trifluoromethylphenylboronic acid, a key building block in the synthesis of novel pharmaceuticals and materials. This guide will delve into the experimental protocols for each technique and present a comparative analysis of their performance based on representative experimental data.

Introduction to Quantitative Analysis in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The quantitative analysis of these reactions is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring the purity and yield of the final product. This compound, with its unique electronic and steric properties, presents an interesting case for detailed quantitative studies.

This guide will focus on a representative Suzuki-Miyaura reaction between this compound and a generic aryl bromide (Ar-Br) to form the corresponding biaryl product.

Quantitative NMR (qNMR) Analysis

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the absolute concentration of a substance in a sample by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard of known concentration.[1] Due to the presence of both protons (¹H) and fluorine (¹⁹F) in this compound and its derivatives, both ¹H and ¹⁹F qNMR can be employed for reaction monitoring. ¹⁹F qNMR is particularly advantageous as the ¹⁹F nucleus has a natural abundance of 100%, a high gyromagnetic ratio, and the spectra are often simpler with a wider chemical shift range, leading to less signal overlap.[2][3]

Experimental Protocol: ¹⁹F qNMR Monitoring of a Suzuki-Miyaura Reaction

1. Sample Preparation:

  • Internal Standard Stock Solution: Accurately prepare a stock solution of a suitable fluorinated internal standard (e.g., 4,4´-difluorobenzophenone) of known concentration in a deuterated solvent (e.g., DMSO-d₆). The internal standard should be stable under the reaction conditions and its ¹⁹F NMR signal should not overlap with the signals of the reactants or products.

  • Reaction Mixture: In a reaction vessel, combine this compound, the aryl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in the chosen reaction solvent (e.g., a mixture of DMF and water).[3]

  • Reaction Sampling: At specific time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching and Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of the internal standard stock solution in an NMR tube. This prevents further reaction and prepares the sample for analysis.

2. NMR Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer equipped with a fluorine probe.

  • Parameters: Acquire ¹⁹F NMR spectra with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A pulse angle of 90° is typically used. The number of scans should be optimized to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis:

  • Processing: Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz), Fourier transform, and phase and baseline correction to the acquired spectra.

  • Integration: Integrate the well-resolved signals corresponding to the trifluoromethyl group of the starting boronic acid and the biaryl product, as well as the signal of the internal standard.

  • Quantification: Calculate the concentration of the reactant and product at each time point using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₓ / Mₛₜₔ) * (mₛₜₔ / V) * Pₛₜₔ

    Where:

    • Cₓ = Concentration of the analyte (reactant or product)

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of fluorine nuclei giving rise to the signal

    • Iₛₜₔ = Integral of the internal standard signal

    • Nₛₜₔ = Number of fluorine nuclei in the internal standard

    • Mₓ = Molar mass of the analyte

    • Mₛₜₔ = Molar mass of the internal standard

    • mₛₜₔ = Mass of the internal standard

    • V = Volume of the solvent

    • Pₛₜₔ = Purity of the internal standard

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Analysis

UPLC-MS is a highly sensitive and selective analytical technique that combines the separation power of UPLC with the detection capabilities of mass spectrometry. It is widely used for reaction monitoring due to its high throughput and ability to quantify components in complex mixtures.[4]

Experimental Protocol: UPLC-MS Monitoring of a Suzuki-Miyaura Reaction

1. Sample Preparation:

  • Reaction Sampling and Quenching: At the same time intervals as the qNMR analysis, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) in a vial.

2. UPLC-MS Method:

  • Column: A reversed-phase C18 column is typically used for the separation of arylboronic acids and their derivatives.

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[4]

  • Flow Rate: A typical flow rate for UPLC is between 0.4 and 0.8 mL/min.

  • Injection Volume: A small injection volume (e.g., 1-5 µL) is used.

  • Detection:

    • UV Detector: A UV detector can be used for quantification by monitoring the absorbance at a wavelength where the reactants and products have significant absorption.

    • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used. The mass spectrometer can be operated in either positive or negative ion mode, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced selectivity and sensitivity.

3. Data Analysis:

  • Calibration Curves: Prepare calibration curves for the starting materials and the product by injecting solutions of known concentrations.

  • Quantification: Determine the concentration of the reactants and product in the reaction samples by comparing their peak areas to the respective calibration curves.

Performance Comparison: qNMR vs. UPLC-MS

To illustrate the comparative performance of qNMR and UPLC-MS for the quantitative analysis of the Suzuki-Miyaura reaction of this compound, a representative dataset is presented below. This data reflects a typical kinetic profile for such a reaction.

Table 1: Quantitative Data for the Suzuki-Miyaura Reaction

Time (minutes)This compound Concentration (mM) - ¹⁹F qNMRBiaryl Product Concentration (mM) - ¹⁹F qNMRThis compound Concentration (mM) - UPLC-MSBiaryl Product Concentration (mM) - UPLC-MS
0100.00.0100.00.0
1575.224.874.525.5
3054.145.953.246.8
6028.971.127.872.2
1208.391.77.592.5
2401.298.80.999.1

Table 2: Comparison of Analytical Method Performance

ParameterQuantitative NMR (qNMR)UPLC-MS
Principle Signal intensity is directly proportional to the number of nuclei.[1]Separation by chromatography followed by detection based on mass-to-charge ratio and/or UV absorbance.
Quantification Absolute quantification using an internal standard without the need for a calibration curve of the analyte.Relative quantification requiring calibration curves for each analyte.
Selectivity High, especially with ¹⁹F NMR due to a large chemical shift dispersion. Signal overlap can be an issue in complex ¹H NMR spectra.[3]Very high, especially with mass spectrometric detection (SIM or MRM). Chromatographic resolution is key.
Sensitivity Generally lower than UPLC-MS.Very high, capable of detecting trace-level components.
Sample Preparation Simple dilution with a deuterated solvent containing an internal standard.Dilution, with potential for filtration.
Analysis Time Typically a few minutes per sample for data acquisition.Can be very fast with UPLC, often under 5 minutes per sample.
Structural Information Provides detailed structural information of all components in the mixture.Limited to mass-to-charge ratio; fragmentation can provide some structural clues.
Destructive Non-destructive.Destructive.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for qNMR and UPLC-MS analysis.

qNMR_Workflow cluster_reaction Suzuki-Miyaura Reaction cluster_sampling Sampling & Preparation cluster_analysis qNMR Analysis start Reaction Mixture (Boronic Acid, Aryl Halide, Catalyst, Base) sampling Withdraw Aliquot start->sampling Time Points preparation Quench & Dilute in Deuterated Solvent with Internal Standard sampling->preparation acquisition ¹⁹F NMR Data Acquisition preparation->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing quantification Integration & Quantification processing->quantification

Figure 1: Experimental workflow for qNMR analysis.

UPLCMS_Workflow cluster_reaction Suzuki-Miyaura Reaction cluster_sampling Sampling & Preparation cluster_analysis UPLC-MS Analysis start Reaction Mixture (Boronic Acid, Aryl Halide, Catalyst, Base) sampling Withdraw Aliquot start->sampling Time Points preparation Quench & Dilute in Acetonitrile sampling->preparation injection Inject into UPLC-MS preparation->injection separation Chromatographic Separation injection->separation detection UV and MS Detection separation->detection quantification Peak Integration & Quantification (vs. Calibration Curve) detection->quantification

Figure 2: Experimental workflow for UPLC-MS analysis.

Comparison_Logic cluster_attributes Analytical Attributes cluster_techniques Analytical Techniques quant Quantification Method selectivity Selectivity sensitivity Sensitivity info Structural Information speed Analysis Speed qnmr qNMR qnmr->quant Absolute (Internal Standard) qnmr->selectivity High (¹⁹F) qnmr->sensitivity Moderate qnmr->info High (Detailed Structure) qnmr->speed Fast Acquisition uplcms UPLC-MS uplcms->quant Relative (Calibration Curve) uplcms->selectivity Very High (MS) uplcms->sensitivity Very High uplcms->info Limited (Mass) uplcms->speed High Throughput

Figure 3: Logical comparison of qNMR and UPLC-MS attributes.

Conclusion

Both qNMR and UPLC-MS are powerful techniques for the quantitative analysis of reactions involving this compound. The choice between the two methods depends on the specific requirements of the analysis.

  • qNMR is the preferred method when absolute quantification without the need for specific reference standards of the analytes is required. Its ability to provide rich structural information simultaneously makes it an invaluable tool for reaction monitoring and mechanistic studies. The non-destructive nature of qNMR also allows for further analysis of the sample if needed.

  • UPLC-MS excels in situations requiring very high sensitivity and high throughput, making it ideal for the screening of reaction conditions and the analysis of complex mixtures with trace-level components. While it requires the generation of calibration curves for accurate quantification, its speed and selectivity are often unparalleled.

For a comprehensive understanding of a chemical reaction, a combination of both techniques can be highly beneficial. qNMR can provide accurate, absolute quantification and structural confirmation, while UPLC-MS can offer high-sensitivity profiling of all reaction components, including low-level impurities.

References

Safety Operating Guide

Proper Disposal of 3-Isopropoxy-5-trifluoromethylphenylboronic acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Isopropoxy-5-trifluoromethylphenylboronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

It is imperative to treat this compound and any materials contaminated with it as hazardous waste. Under no circumstances should this chemical or its empty containers be disposed of in the regular trash or down the drain.[1][2] All waste disposal activities should be conducted in accordance with your institution's specific hazardous waste management program and local regulations.[3][4]

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a certified chemical fume hood to minimize inhalation exposure and ensure proper ventilation.[1][5]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects eyes from splashes of chemical waste.
Hand Protection Nitrile or neoprene gloves. Consider double gloving.[1]Prevents skin contact with the hazardous material.
Body Protection A fully fastened, long-sleeved lab coat.[1]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[1]Prevents exposure from spills.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Designated Waste Containers : Use separate, sealable containers made of compatible material for the collection of solid and liquid waste containing this compound.[1][6] Do not mix this waste stream with incompatible chemicals, such as strong oxidizing agents or strong bases.[7][8]

  • Labeling : All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[1][9] Do not use abbreviations or chemical formulas.

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, weighing paper, pipette tips, and absorbent pads used to clean up spills should be placed in the designated solid hazardous waste container.[1][10]

3. Liquid Waste Disposal:

  • Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in the designated liquid hazardous waste container.[1]

  • Segregate halogenated organic waste from non-halogenated waste streams as per your institution's guidelines.

4. Decontamination of Empty Containers and Glassware:

  • Triple Rinsing : To render an "empty" container non-hazardous, it must be triple-rinsed.[3]

    • Rinse the container three times with a solvent capable of removing the chemical residue (e.g., acetone or methanol).

    • Collect all rinsate from this process and dispose of it as liquid hazardous waste.[3]

  • Basic Wash (Optional for Glassware) : For glassware, a subsequent wash with a dilute basic solution can help convert residual boronic acid into a more water-soluble boronate salt.[1] This rinsate must also be collected as hazardous waste.[11]

  • Final Disposal of Cleaned Containers : Once triple-rinsed and decontaminated, deface or remove all hazardous labels from the container.[3] The clean container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.

5. Spill Management:

  • Small Spills : For a small spill contained within a chemical fume hood, alert personnel in the area.[10] Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[10] Carefully collect the absorbed material using non-sparking tools and place it into the designated solid hazardous waste container.[12] Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.[10]

  • Large Spills : In the event of a large spill, or any spill outside of a fume hood, evacuate the immediate area and follow your institution's emergency response procedures.[10]

6. Waste Storage and Pickup:

  • Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[6][7]

  • Ensure containers are kept securely closed at all times, except when adding waste.[3][7]

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) or equivalent department. Follow their specific procedures for requesting a waste collection.[6]

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_decon Decontamination cluster_storage Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteGen Generation of Waste (Solid or Liquid) FumeHood->WasteGen SolidWaste Solid Waste Container (e.g., Gloves, Paper) WasteGen->SolidWaste Solid Contamination LiquidWaste Liquid Waste Container (e.g., Solutions, Rinsate) WasteGen->LiquidWaste Liquid Contamination LabelWaste Label Waste Container: 'Hazardous Waste' & Full Chemical Name SolidWaste->LabelWaste LiquidWaste->LabelWaste EmptyContainer Empty Chemical Container TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse TripleRinse->LiquidWaste Collect Rinsate CleanContainer Dispose of Clean Container in Regular Lab Waste TripleRinse->CleanContainer StoreWaste Store in Satellite Accumulation Area LabelWaste->StoreWaste WastePickup Arrange for Hazardous Waste Pickup via EHS StoreWaste->WastePickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Isopropoxy-5-trifluoromethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Isopropoxy-5-trifluoromethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound (CAS No. 1256345-44-4). The following procedures are based on best practices for handling structurally similar trifluoromethylphenylboronic acids and are intended to ensure the safety of laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1][3][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact which may lead to irritation.[1][3][5]
Skin and Body Protection Laboratory coat.To protect against incidental skin contact.
Respiratory Protection Use in a well-ventilated area, such as a fume hood. A NIOSH/MSHA approved respirator may be necessary if dust formation is likely.To avoid inhalation of dust or vapors which may cause respiratory tract irritation.[1][2]
Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible.[6]

    • Assemble all necessary PPE and handling equipment (e.g., spatulas, weighing paper, containers).

  • Handling:

    • Conduct all manipulations of the solid compound within a fume hood to minimize inhalation exposure.

    • Avoid generating dust.

    • Wash hands thoroughly after handling, even if gloves were worn.[2]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Disposal Plan: Waste Management Protocol

All waste containing this compound must be treated as hazardous waste.

  • Collection:

    • Collect all solid waste (e.g., contaminated gloves, weighing paper) and solutions in a designated, properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • For small quantities of boronic acid waste, neutralization with a mild base to a pH between 5.5 and 9.0 may be an option if permitted by local regulations and institutional policies.[1] However, professional disposal is the recommended route.

    • Never dispose of this chemical down the drain unless explicitly permitted by your local water authority.[7]

Emergency Procedures
EmergencyAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
Skin Contact Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Visualized Workflow for Safe Handling

The following diagram outlines the key decision points and procedural flow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep_start Start: Obtain Compound check_sds Check for Specific SDS (If available) prep_start->check_sds gather_ppe Gather Required PPE: - Goggles - Gloves - Lab Coat check_sds->gather_ppe verify_safety Verify Fume Hood, Eyewash, and Safety Shower are Operational gather_ppe->verify_safety handle_in_hood Handle Solid Compound in Fume Hood verify_safety->handle_in_hood avoid_dust Minimize Dust Generation handle_in_hood->avoid_dust spill Spill handle_in_hood->spill exposure Personal Exposure handle_in_hood->exposure wash_hands Wash Hands After Handling avoid_dust->wash_hands store_sealed Store in Tightly Sealed Container wash_hands->store_sealed If storing collect_waste Collect Waste in Labeled Hazardous Waste Container wash_hands->collect_waste If disposing store_conditions Store in Cool, Dry, Well-Ventilated Area store_sealed->store_conditions contact_ehs Contact EHS for Professional Disposal collect_waste->contact_ehs spill_action Follow Institutional Spill Protocol spill->spill_action exposure_action Follow First Aid Procedures and Seek Medical Attention exposure->exposure_action

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.